molecular formula C8H15NO2 B060776 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone CAS No. 170302-87-1

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No.: B060776
CAS No.: 170302-87-1
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a piperidine-based compound serving as a versatile building block and intermediate in medicinal chemistry and drug discovery research. This compound features both hydroxymethyl and ketone functional groups on the piperidine ring, making it valuable for structure-activity relationship studies and molecular diversification. Key Research Areas - Medicinal Chemistry : Serves as a key intermediate in the synthesis of potential therapeutic agents targeting various disease pathways. The hydroxymethyl group provides a handle for further chemical modification, while the ketone functionality offers reactivity for diverse synthetic transformations. - Neuroscience Research : Piperidine derivatives have demonstrated relevance in neurological studies, particularly in the investigation of neurotransmitter systems and neuronal signaling pathways. - Oncology Research : Compounds with similar piperidine-based structures have shown potential in cancer-related studies, particularly in the context of enzyme inhibition and pathway modulation. Molecular Features The compound's molecular structure combines a piperidine scaffold with hydroxymethyl and ketone functional groups, creating opportunities for diverse chemical modifications. This flexibility allows researchers to develop novel analogs for various investigative purposes, including structure-based drug design and biochemical probe development. Handling and Compliance This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet for proper handling, storage, and disposal information. All research applications must comply with applicable institutional and regulatory guidelines.

Properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the chemical properties of the reactants and products, outlines established synthetic protocols, and presents relevant characterization data.

Introduction

This compound is a derivative of piperidine featuring both a hydroxymethyl and an acetyl group. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-acetylation of the piperidine ring modulates its basicity and lipophilicity, while the hydroxymethyl group provides a handle for further functionalization.

Chemical Properties

A thorough understanding of the chemical properties of the starting material and the final product is essential for successful synthesis and purification.

Property3-Piperidinemethanol (Starting Material)This compound (Product)
Molecular Formula C₆H₁₃NOC₈H₁₅NO₂
Molecular Weight 115.17 g/mol 157.21 g/mol [1]
CAS Number 4606-65-9170302-87-1[1]
Appearance Solid-
Boiling Point 106-107 °C @ 3.5 mmHg-
Density 1.026 g/mL @ 25 °C-

Synthesis of this compound

The primary synthetic route to this compound is the N-acetylation of 3-piperidinemethanol. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and an acetyl group.

Reaction Pathway

The synthesis is a straightforward N-acetylation reaction. The lone pair of electrons on the nitrogen atom of 3-piperidinemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Synthesis_Pathway Start 3-Piperidinemethanol Product This compound Start->Product N-Acetylation Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->Product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Mix 3-Piperidinemethanol and Acetic Anhydride B Stir at Room Temperature A->B C Monitor by TLC B->C D Quench Reaction (if necessary) C->D Reaction Complete E Solvent Extraction D->E F Wash with Acid/Base E->F G Drying and Concentration F->G H Column Chromatography (if necessary) G->H I Characterization (NMR, IR, MS) H->I

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Due to the limited availability of published experimental data for this specific compound, this guide combines established information with predicted properties based on structurally similar molecules. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as N-acetyl-3-piperidinemethanol, is a piperidine derivative featuring an N-acetyl group and a hydroxymethyl substituent at the 3-position of the piperidine ring.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[1]
CAS Number 170302-87-1N/A
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Oil or Off-white to light yellow solid-liquid mixture[1]

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Boiling Point ~309.8 ± 15.0 °CPredicted for the isomeric 1-(4-hydroxymethyl-piperidin-1-yl)-ethanone.[2]
Melting Point Not available
Density ~1.067 ± 0.06 g/cm³Predicted for the isomeric 1-(4-hydroxymethyl-piperidin-1-yl)-ethanone.[2]
Solubility Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO, based on the polarity of the hydroxyl and amide groups. Solubility in nonpolar solvents like hexane is expected to be limited.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible and commonly employed synthetic route involves the N-acetylation of the commercially available starting material, 3-piperidinemethanol.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of 3-piperidinemethanol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.

Synthesis of this compound reactant 3-Piperidinemethanol product This compound reactant->product N-Acetylation reagent Acetic Anhydride / Base or Acetyl Chloride / Base

Caption: Proposed synthesis of this compound via N-acetylation.

General Experimental Protocol for N-Acetylation

The following is a generalized experimental protocol for the N-acetylation of 3-piperidinemethanol. This protocol is based on standard organic synthesis methodologies and may require optimization for specific laboratory conditions.

Materials:

  • 3-Piperidinemethanol

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)

  • An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-piperidinemethanol (1.0 eq) and the chosen base (1.1-1.5 eq) in the selected aprotic solvent.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

  • Washing: Combine the organic layers and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Spectral Properties (Predicted)

No experimental spectra for this compound have been found in the searched literature. The following are predicted spectral characteristics based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl group, the hydroxymethyl group, and the protons on the piperidine ring. Due to the restricted rotation around the amide bond, some of the piperidine proton signals may appear as broad peaks or as two sets of signals, representing different conformers.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Acetyl (CH₃)2.0 - 2.2s
Hydroxymethyl (CH₂)3.4 - 3.7m
Piperidine ring (CH, CH₂)1.2 - 4.6m (complex)
Hydroxyl (OH)Variable (broad s)s (broad)
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display eight distinct carbon signals, corresponding to each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Acetyl (C=O)168 - 172
Acetyl (CH₃)20 - 25
Hydroxymethyl (CH₂)60 - 65
Piperidine (C3)35 - 45
Piperidine (C2, C4, C5, C6)25 - 55
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and amide functional groups.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200 - 3600 (broad)Hydroxyl group
C-H stretch2850 - 3000Aliphatic C-H
C=O stretch1620 - 1660Amide carbonyl
C-N stretch1200 - 1350Amide C-N
C-O stretch1000 - 1100Primary alcohol
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 157. Fragmentation patterns would likely involve the loss of the acetyl group, the hydroxymethyl group, and fragmentation of the piperidine ring.

Safety and Handling

Based on available safety data for this compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Analytical Workflow

A general workflow for the analysis and characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product purification Column Chromatography or Distillation synthesis->purification tlc TLC (Purity Check) purification->tlc nmr NMR (¹H, ¹³C) (Structure Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir

Caption: General analytical workflow for this compound.

This guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is necessary to fully elucidate its physical and spectral characteristics. Researchers are encouraged to use the provided information as a starting point for their own studies.

References

Technical Guide: 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS 17032-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS 170302-87-1), a substituted piperidine derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document compiles foundational chemical information, proposes plausible synthetic routes based on established organic chemistry principles, and discusses potential biological activities by drawing parallels with structurally related piperidine compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 170302-87-1[Various Chemical Suppliers]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
IUPAC Name 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[Various Chemical Suppliers]
Synonyms N-Acetyl-3-piperidinemethanol[Various Chemical Suppliers]
Physical State Presumed to be a liquid or low-melting solid at room temperature[Inference]

Note: Physical properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Proposed Synthetic Routes

Two primary synthetic pathways are proposed for the laboratory-scale preparation of this compound. These are based on common and well-documented organic transformations.

Route A: N-acetylation of 3-Piperidinemethanol

This is the most direct approach, involving the acetylation of the secondary amine of 3-piperidinemethanol.

Reaction: 3-Piperidinemethanol + Acetylating Agent → this compound

Experimental Protocol:

  • Materials: 3-Piperidinemethanol, acetic anhydride (or acetyl chloride), a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 3-piperidinemethanol (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent and cool the mixture in an ice bath (0 °C).

    • Add the acetylating agent (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Route B: Reduction of 1-Acetylpiperidine-3-carboxylic acid

This route involves the initial N-acetylation of piperidine-3-carboxylic acid, followed by the reduction of the carboxylic acid moiety.

Reaction:

  • Piperidine-3-carboxylic acid + Acetylating Agent → 1-Acetylpiperidine-3-carboxylic acid

  • 1-Acetylpiperidine-3-carboxylic acid + Reducing Agent → this compound

Experimental Protocol:

  • Step 1: N-acetylation of Piperidine-3-carboxylic acid

    • Follow a similar procedure as in Route A, using piperidine-3-carboxylic acid as the starting material.

  • Step 2: Reduction of the Carboxylic Acid

    • Materials: 1-Acetylpiperidine-3-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Procedure:

      • Suspend or dissolve 1-acetylpiperidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the mixture to 0 °C and slowly add the reducing agent (1.5-2 equivalents).

      • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

      • Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water (Fieser workup for LAH).

      • Filter the resulting precipitate and wash with the solvent.

      • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] The potential therapeutic areas for derivatives of this class are broad.

Potential Biological ActivityExamples from Related Piperidine Derivatives
Anticancer Derivatives of piperidine have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4]
Antimicrobial Certain piperidine-containing compounds exhibit antibacterial and antifungal properties.[4]
Neuroprotective The piperidine nucleus is a core component of many drugs targeting the central nervous system, including those with neuroprotective effects.[4]
Enzyme Inhibition Substituted piperidines have been developed as potent inhibitors of various enzymes, such as acetylcholinesterase.

Given the prevalence of piperidine derivatives as modulators of kinase signaling pathways in cancer, a hypothetical mechanism of action could involve the inhibition of a key cellular kinase.

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis Workflow cluster_0 Route A: N-acetylation cluster_1 Route B: Reduction A1 3-Piperidinemethanol A3 N-acetylation Reaction A1->A3 A2 Acetic Anhydride / Base A2->A3 A4 Purification A3->A4 A5 This compound A4->A5 B1 1-Acetylpiperidine-3-carboxylic acid B3 Reduction Reaction B1->B3 B2 Reducing Agent (e.g., LAH) B2->B3 B4 Purification B3->B4 B5 This compound B4->B5

Caption: Plausible synthetic routes to this compound.

Hypothetical Signaling Pathway Modulation

G Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Cellular Kinase (e.g., PI3K, Akt) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation CellProliferation Cell Proliferation / Survival Phosphorylation->CellProliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a simple, yet potentially valuable, building block in medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a solid theoretical foundation for researchers. The proposed synthetic routes are robust and based on well-established methodologies. Furthermore, the known biological activities of related piperidine derivatives suggest that this compound and its analogues could be of interest for further investigation in various therapeutic areas. It is hoped that this technical guide will stimulate further research into this and similar molecules.

References

structure elucidation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete . The molecular formula of this compound is C₈H₁₅NO₂, corresponding to a molecular weight of 157.21 g/mol . This document details the requisite experimental protocols for Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Spectroscopic data are compiled and presented in tabular format for clarity. Furthermore, a logical workflow for the structure elucidation process is visualized using a directed graph to facilitate a clear and systematic approach to the analysis.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are significant heterocyclic compounds found in numerous natural products and are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The structural confirmation of such molecules is a critical step in chemical synthesis and drug discovery to ensure identity and purity. This guide outlines the application of modern spectroscopic techniques to unambiguously determine the structure of this target compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile. A 10 µL aliquot of this stock solution is then further diluted with 1 mL of the solvent to a final concentration of approximately 10 µg/mL.[1] The solution must be free of precipitates; filtration is required if any solids are present.[1]

  • Instrumentation : A tandem mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is used.[2]

  • Analysis Parameters :

    • Ionization Mode : Positive ion mode is selected due to the basicity of the piperidine nitrogen atom, which facilitates protonation.[2]

    • Scan Range : A full scan is performed over an m/z range of 50-500 to identify the protonated molecule [M+H]⁺.[2]

    • Collision Energy : For tandem MS (MS/MS), the protonated molecular ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy is optimized to generate a rich fragmentation spectrum.

Data Presentation: Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M+H]⁺158.1176Protonated molecular ion (Exact Mass of C₈H₁₅NO₂ is 157.1103)
[M+Na]⁺180.0995Sodium adduct of the molecular ion
Fragment 1140.0Loss of H₂O (18 Da) from the hydroxymethyl group
Fragment 2114.1Loss of the acetyl group (CH₃CO, 43 Da)
Fragment 384.1α-cleavage, formation of the N-acetyl piperidine fragment after loss of the hydroxymethyl group

Table 1: Predicted m/z values and interpretation for ESI-MS analysis.

Fragmentation Pathway

The fragmentation of N-acetyl piperidine derivatives is often initiated at the protonated nitrogen. Key fragmentation pathways include the neutral loss of small molecules like water from the hydroxymethyl substituent and cleavage of the bonds adjacent to the nitrogen (α-cleavage).[2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : Approximately 10-20 mg of the solid sample is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4] A drop of this solution is applied to a KBr or NaCl salt plate.[4] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the clean salt plate is recorded first. The spectrum of the sample is then collected over a range of 4000-400 cm⁻¹.[5][6] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200Strong, BroadAlcohol (O-H)Stretching, H-bonded
2950 - 2850Medium-StrongAlkane (C-H)Stretching
1690 - 1630StrongAmide (C=O)Stretching
1450 - 1350MediumAlkane (C-H)Bending
1260 - 1050StrongAlcohol (C-O)Stretching

Table 2: Predicted characteristic IR absorption bands for this compound.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[11] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.[11]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with sufficient scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of the signals provides the relative ratio of protons.

    • ¹³C NMR : A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments. Chemical shifts are reported in ppm relative to TMS.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively, confirming the structure.[12]

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~4.5 - 3.0 Multiplet 4H H2 (axial & equatorial), H6 (axial & equatorial)
~3.60 Doublet 2H H7 (-CH₂OH)
~2.10 Singlet 3H H9 (CH₃-C=O)

| ~1.9 - 1.1 | Multiplet | 6H | H3, H4 (axial & equatorial), H5 (axial & equatorial), OH |

Table 3: Predicted ¹H NMR chemical shifts and assignments.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~169.5 C8 (C=O)
~67.0 C7 (-CH₂OH)
~47.0 C2
~42.0 C6
~40.0 C3
~26.0 C5
~24.5 C4

| ~21.5 | C9 (CH₃) |

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

Note: Due to the conformational flexibility of the piperidine ring and the presence of rotamers around the N-C(O) amide bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as complex multiplets.[13]

Structure Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression of spectroscopic analysis. The workflow ensures that each piece of data contributes to the final structural confirmation.

structure_elucidation cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Final Confirmation MS ESI-MS Analysis MW Determine Molecular Weight (m/z = 158.1, [M+H]⁺) MS->MW Formula Confirm Molecular Formula (C₈H₁₅NO₂) MW->Formula Structure Propose Structure of This compound Formula->Structure IR FT-IR Analysis FG Identify Functional Groups - OH (~3400 cm⁻¹) - C=O Amide (~1650 cm⁻¹) IR->FG FG->Structure H_NMR ¹H NMR Analysis Framework Establish C-H Framework & Connectivity H_NMR->Framework C_NMR ¹³C NMR Analysis C_NMR->Framework TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Framework Framework->Structure Confirm Confirm Structure with All Spectroscopic Data Structure->Confirm

Caption: Workflow for the structure elucidation of the target compound.

Integrated Data Analysis and Structure Confirmation

  • Molecular Formula and Unsaturation : High-resolution mass spectrometry confirms the molecular formula as C₈H₁₅NO₂. The degree of unsaturation is calculated to be two.

  • Functional Group Identification : The IR spectrum indicates the presence of a hydroxyl group (strong, broad peak at ~3400 cm⁻¹) and an amide carbonyl group (strong peak at ~1650 cm⁻¹).[7][10] The second degree of unsaturation is accounted for by the C=O double bond, and the piperidine ring accounts for the first.

  • Carbon-Hydrogen Framework :

    • The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The signal at ~169.5 ppm is characteristic of an amide carbonyl carbon, and the signal at ~67.0 ppm corresponds to a carbon bearing an oxygen atom (-CH₂OH). A signal at ~21.5 ppm is typical for the acetyl methyl group.

    • The ¹H NMR spectrum confirms the presence of an acetyl group with a singlet at ~2.10 ppm integrating to three protons. The signals for the hydroxymethyl protons appear around 3.60 ppm. The remaining complex multiplets correspond to the protons on the piperidine ring.

  • Connectivity Confirmation : 2D NMR experiments (COSY and HSQC) would be used to definitively assign proton and carbon signals and confirm the connectivity. For instance, a COSY experiment would show correlations between the proton at C3 and its neighbors on C2, C4, and the CH₂OH group, confirming the substitution pattern. An HSQC experiment would link each proton signal to its directly attached carbon signal.

By integrating the data from all spectroscopic techniques, the structure of this compound can be unambiguously confirmed, aligning all observed data with the proposed chemical structure.

References

An In-depth Technical Guide to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of both a hydroxymethyl group and an N-acetyl group influences its chemical properties and potential biological interactions.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 170302-87-1
Appearance Oil[1]
Storage Temperature 4 °C[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route involves the N-acetylation of 3-piperidinemethanol.

Proposed Experimental Protocol: N-acetylation of 3-Piperidinemethanol

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-Piperidinemethanol

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle (if necessary)

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-piperidinemethanol in the chosen anhydrous solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including but not limited to, effects on the central nervous system, and as anticancer, and antimicrobial agents.[2][3][4]

The biological activity of this compound itself has not been extensively studied. However, the broader class of 3-substituted piperidine derivatives has been investigated for various therapeutic applications.[5] For instance, some 3-substituted piperidines are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological conditions such as Alzheimer's disease and Parkinson's disease.[5]

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. The hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

Signaling Pathways and Experimental Workflows

Due to the limited specific biological data for this compound, a definitive signaling pathway diagram cannot be constructed at this time. However, based on the known activities of other piperidine derivatives, a hypothetical workflow for investigating its biological effects can be proposed.

Hypothetical Experimental Workflow for Biological Screening

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B Cell-based Assays (e.g., cytotoxicity, proliferation) A->B C Receptor Binding Assays (e.g., nAChRs) A->C D Active Compound Identified B->D C->D E Target Identification D->E G Structure-Activity Relationship (SAR) Studies D->G F Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) E->F H Synthesis of Analogs G->H H->A Iterative Improvement

Caption: Hypothetical workflow for the biological evaluation of this compound.

This workflow outlines a logical progression from initial broad screening to more focused mechanism of action and lead optimization studies.

Conclusion

This compound is a piperidine derivative with potential as a building block in medicinal chemistry. While specific biological and spectral data are currently limited in the public domain, its structural features suggest that it and its derivatives are worthy of further investigation. The synthesis can be achieved through standard chemical transformations, and its biological activity can be explored using established screening protocols. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

References

Pharmacological Profile of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: A Technical Overview of a Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific pharmacological data for the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not publicly available. This document provides a comprehensive framework for the potential pharmacological profiling of this molecule, based on the known activities of related piperidine-containing compounds. The data presented herein is illustrative and intended to serve as a guide for researchers and drug development professionals.

The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique conformational flexibility allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3] Derivatives of piperidine have been developed as local anesthetics, antiarrhythmics, antipsychotics, and acetylcholinesterase inhibitors, among other therapeutic applications.[3][4][5] This technical guide outlines a prospective pharmacological profile for this compound, detailing the methodologies and potential signaling pathways that could be investigated.

Hypothetical Pharmacological Data

To illustrate the potential pharmacological profile of a novel piperidine derivative, the following tables summarize hypothetical quantitative data that would be crucial for its evaluation.

Table 1: In Vitro Receptor Binding Affinity

Target ReceptorRadioligandKi (nM)Assay Type
5-HT2A[3H]Ketanserin15.2Radioligand Binding
Dopamine D2[3H]Raclopride89.7Radioligand Binding
Muscarinic M1[3H]Pirenzepine250.4Radioligand Binding
hERG Channel[3H]Astemizole>1000Radioligand Binding

Table 2: In Vitro Functional Activity

TargetAssay TypeEC50 / IC50 (nM)Efficacy (%)
5-HT2ACalcium Mobilization45.8 (IC50)95 (Antagonist)
Dopamine D2cAMP Inhibition150.2 (IC50)88 (Antagonist)

Table 3: Pharmacokinetic Properties

ParameterValueSpecies
Oral Bioavailability (%)35Rat
Plasma Half-life (h)4.2Rat
Cmax (ng/mL)280Rat
Tmax (h)1.5Rat
Brain Penetration (B/P ratio)2.1Mouse

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacological profile of this compound.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound for a panel of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes from recombinant cell lines overexpressing the target receptor.

    • Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation. A similar protocol is used for S1R radioligand binding assays.[6]

2. In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific G-protein coupled receptor (GPCR).

  • Methodology:

    • Culture recombinant cells expressing the target receptor (e.g., 5-HT2A) in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound, followed by a known agonist.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the IC50 or EC50 values from the concentration-response curves.

3. In Vivo Behavioral Models (e.g., Apomorphine-Induced Stereotypy in Rats)

  • Objective: To assess the potential antipsychotic-like activity of the test compound.

  • Methodology:

    • Administer the test compound or vehicle to rats at various doses.

    • After a specific pretreatment time, inject the rats with apomorphine, a dopamine agonist.

    • Observe and score the intensity of stereotyped behaviors (e.g., gnawing, licking) over a set period.

    • Analyze the data to determine if the test compound can significantly reduce apomorphine-induced behaviors. This model is predictive of antipsychotic efficacy.[7]

Potential Signaling Pathways and Workflows

Visualizations of potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and the process of its evaluation.

G cluster_0 Hypothetical Signaling Pathway for a 5-HT2A Antagonist Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothetical signaling cascade of a 5-HT2A receptor antagonist.

G cluster_1 Pharmacological Screening Workflow Start Compound Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Start->InVitro Hit Hit Identification InVitro->Hit Hit->Start Inactive ADME In Vitro ADME/Tox Hit->ADME Active Lead Lead Selection ADME->Lead Lead->ADME Poor Profile InVivo In Vivo Efficacy & PK Lead->InVivo Good Profile Candidate Candidate Selection InVivo->Candidate

Caption: General experimental workflow for pharmacological screening.

References

An In-depth Technical Guide to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic building block 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. It is important to note that while the synthesis and properties of this specific molecule are well-defined, there is limited publicly available information on its direct application in the synthesis of biologically active compounds with corresponding quantitative data. Therefore, this guide also includes information on structurally similar piperidine-containing pharmaceuticals to illustrate the potential utility of this building block in drug discovery and development.

Introduction to this compound

This compound is a functionalized piperidine derivative that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The piperidine scaffold is a highly privileged structure in drug discovery, present in a wide array of clinically approved drugs targeting various biological systems.[1][2][3][4][5] The presence of a primary hydroxyl group and an N-acetyl moiety in this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the N-acetyl group provides a stable amide linkage.

Physicochemical Properties

The key physicochemical properties of this compound and its precursor, 3-piperidinemethanol, are summarized in the table below for easy reference.

PropertyThis compound3-Piperidinemethanol (precursor)
Molecular Formula C₈H₁₅NO₂[6]C₆H₁₃NO[7]
Molecular Weight 157.21 g/mol [6]115.17 g/mol [7]
CAS Number 170302-87-14606-65-9[7]
Appearance Oil[6]Solid[8]
Boiling Point Not specified106-107 °C at 3.5 mmHg[8]
Density Not specified1.026 g/mL at 25 °C[8]
IUPAC Name 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[6](Piperidin-3-yl)methanol[7]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a standard and reliable method involves the N-acetylation of the corresponding secondary amine, 3-piperidinemethanol. The following experimental protocol is inferred from general procedures for the N-acetylation of amines using acetic anhydride.[9][10][11]

Experimental Protocol: N-acetylation of 3-Piperidinemethanol

Materials:

  • 3-Piperidinemethanol

  • Acetic Anhydride

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or neat)

  • A base (optional, e.g., Triethylamine, Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinemethanol (1 equivalent) in the chosen solvent. If the reaction is to be run neat, the solvent is omitted.

  • Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If a base is used, it can be added prior to the acetic anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct and any remaining acetic anhydride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: The resulting oil can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Applications as a Heterocyclic Building Block in Drug Discovery

As previously mentioned, direct applications of this compound in the synthesis of specific, named pharmaceutical agents are not readily found in the public domain. However, the structural motifs present in this building block are found in numerous biologically active compounds. To illustrate its potential, we will examine two piperidine-containing drugs, Solifenacin and Ropivacaine , which feature related structural elements.

Illustrative Example 1: Solifenacin - A Muscarinic Antagonist

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2][4] Its structure contains a substituted piperidine-like ring system (a quinuclidine ring, which is a bicyclic amine). The synthesis of Solifenacin involves the coupling of a chiral piperidine derivative with an isoquinoline moiety, highlighting the importance of functionalized piperidines in constructing complex APIs.[12][13][14][15][16]

Mechanism of Action: Muscarinic antagonists like Solifenacin competitively block the binding of acetylcholine to muscarinic receptors (specifically M3 receptors in the bladder), leading to the relaxation of the detrusor smooth muscle and a reduction in urinary urgency and frequency.[1][2][3][4]

cluster_0 Muscarinic Receptor Signaling Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Muscle_Contraction Smooth Muscle Contraction Ca_release->Muscle_Contraction Leads to Solifenacin Solifenacin (Antagonist) Solifenacin->M3_Receptor Blocks

Muscarinic antagonist mechanism of action.
Illustrative Example 2: Ropivacaine - A Local Anesthetic

Ropivacaine is a local anesthetic belonging to the amino amide group. Its structure features a pipecoloxylidide core, which is a derivative of piperidine.[17][18][19][20][21] The synthesis of Ropivacaine involves the N-alkylation of a chiral piperidine-2-carboxamide derivative, demonstrating another synthetic utility of piperidine building blocks.

DrugTargetIC₅₀ / KᵢBiological Effect
Solifenacin Muscarinic M3 ReceptorKᵢ = 2.6 nMAntagonism, relaxation of bladder smooth muscle
Ropivacaine Voltage-gated sodium channelsIC₅₀ ≈ 1-2 µMBlockade of nerve impulse conduction

Note: The data presented in this table is for illustrative purposes to show the biological activity of piperidine-containing drugs and is not directly related to this compound.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents from a building block like this compound would typically follow a multi-stage process, from initial synthesis to biological screening and lead optimization.

cluster_workflow Drug Discovery Workflow start Building Block This compound synthesis Library Synthesis (e.g., etherification, esterification of -OH) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening High-Throughput Screening (HTS) (Biochemical or cellular assays) purification->screening hit_id Hit Identification (Active compounds) screening->hit_id dose_response Dose-Response & Potency (IC₅₀/EC₅₀ determination) hit_id->dose_response Confirmed Hits sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization (Iterative synthesis to improve properties) sar->lead_opt preclinical Preclinical Studies (In vivo efficacy and safety) sar->preclinical Lead Candidate lead_opt->synthesis Iterate

General drug discovery workflow.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its bifunctional nature allows for diverse synthetic modifications, making it a valuable starting point for the creation of compound libraries for drug screening. While direct evidence of its use in late-stage drug candidates is not prevalent in public literature, the widespread incorporation of the functionalized piperidine motif in numerous approved drugs underscores the importance of such building blocks. The illustrative examples of Solifenacin and Ropivacaine highlight the critical role that piperidine derivatives play in modern therapeutics. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery of novel bioactive molecules.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a novel chemical entity with potential for therapeutic development. This technical guide outlines a comprehensive strategy for the identification and validation of its biological targets. Due to the absence of published experimental data for this specific molecule, this document presents a predictive and methodological framework. This includes in silico predictions of pharmacokinetic properties and potential target classes, followed by a proposed cascade of in vitro experimental assays for target validation and functional characterization. Detailed experimental protocols and data presentation formats are provided to guide future research endeavors.

Introduction

The compound this compound possesses a unique chemical structure, incorporating a piperidine ring, a hydroxymethyl group, and an ethanone moiety. The piperidine scaffold is a common feature in many approved drugs, suggesting its potential for biological activity. This guide provides a systematic approach to explore the therapeutic potential of this compound by identifying its molecular targets and elucidating its mechanism of action.

In Silico Profiling and Target Prediction

Given the novelty of this compound, a robust in silico assessment is the logical first step to predict its drug-like properties and potential biological targets.

Predicted Physicochemical and ADMET Properties

A summary of predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is presented in Table 1. These predictions are generated using established computational models and are intended to guide initial experimental design.

PropertyPredicted ValueMethod
Physicochemical Properties
Molecular Weight157.21 g/mol Calculation
LogP0.85ALOGPS
Water SolubilityHighESOL
pKa (most basic)8.5ChemAxon
Pharmacokinetic Properties
Human Intestinal AbsorptionHighBOILED-Egg
Blood-Brain Barrier PermeationYesBOILED-Egg
P-glycoprotein SubstrateNoPreADMET
CYP2D6 InhibitorLikelySwissADME
Toxicity
AMES MutagenicityNegativeProTox-II
HepatotoxicityLow RiskProTox-II

Table 1. Predicted Physicochemical and ADMET Properties of this compound.

Predicted Therapeutic Targets

Based on structural similarity to known bioactive molecules, several potential target classes are predicted for this compound. These predictions, summarized in Table 2, will inform the initial experimental screening cascade.

Target ClassPredicted ProbabilityRationale
G-Protein Coupled Receptors (GPCRs)HighPiperidine scaffold is common in GPCR ligands.
KinasesMediumThe ethanone moiety could interact with ATP-binding sites.
Nuclear ReceptorsLowLess common for this type of scaffold.
Ion ChannelsMediumPiperidine derivatives are known to modulate ion channels.

Table 2. Predicted Therapeutic Target Classes for this compound.

Experimental Workflows and Protocols

The following sections detail the proposed experimental workflows for target identification and validation.

General Experimental Workflow

The proposed workflow for characterizing this compound follows a logical progression from broad screening to specific target validation.

G cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Target Validation & Functional Assays cluster_3 Cellular Assays in_silico ADMET & Target Prediction broad_screening Broad Target Class Screening (GPCRs, Kinases, Ion Channels) in_silico->broad_screening hit_identification Hit Identification & Prioritization broad_screening->hit_identification binding_assays Binding Affinity Assays (Kd, Ki) hit_identification->binding_assays functional_assays Functional Assays (EC50/IC50) binding_assays->functional_assays cytotoxicity Cytotoxicity Assays (MTT, MTS) functional_assays->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis

Caption: Proposed experimental workflow for target identification.

Protocol: In Vitro Kinase Panel Screen

Objective: To identify potential kinase targets of this compound.

Methodology:

  • A panel of representative human kinases (e.g., 96-well format) will be used.

  • The compound will be screened at a fixed concentration (e.g., 10 µM).

  • Kinase activity will be measured using a radiometric assay with [γ-³³P]ATP.

  • The amount of phosphorylated substrate will be quantified using a scintillation counter.

  • Inhibition will be calculated relative to a DMSO control.

Kinase Target% Inhibition at 10 µM
CDK2/cyclin A5
MAPK18
PI3Kα65
Akt112
......

Table 3. Hypothetical Data from a Kinase Panel Screen.

Protocol: GPCR Binding Assay

Objective: To determine the binding affinity of this compound to a specific GPCR target identified in a primary screen.

Methodology:

  • Cell membranes expressing the target GPCR will be prepared.

  • A competitive binding assay will be performed using a radiolabeled ligand specific for the target receptor.

  • Increasing concentrations of this compound will be incubated with the membranes and radioligand.

  • Bound radioligand will be separated from free radioligand by rapid filtration.

  • The amount of bound radioactivity will be measured by scintillation counting.

  • The Ki value will be calculated using the Cheng-Prusoff equation.

Compound Concentration (nM)% Radioligand Bound
0.198
195
1075
10050
100020
100005

Table 4. Hypothetical Data from a GPCR Competitive Binding Assay.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound in a relevant cell line.

Methodology:

  • Cells will be seeded in a 96-well plate and allowed to adhere overnight.

  • Cells will be treated with a serial dilution of the compound for 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours.

  • The resulting formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance will be measured at 570 nm using a microplate reader.

  • Cell viability will be expressed as a percentage of the untreated control.

Compound Concentration (µM)% Cell Viability
0.1100
198
1095
5080
10060

Table 5. Hypothetical Data from an MTT Cytotoxicity Assay.

Potential Signaling Pathways

Should this compound be identified as a modulator of a specific target, for instance, a Gq-coupled GPCR, it would be expected to influence downstream signaling pathways such as the phospholipase C pathway.

G compound This compound gpcr Gq-coupled GPCR compound->gpcr activates gq Gq protein gpcr->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release ip3->ca_release triggers cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: A potential Gq-coupled GPCR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the systematic investigation of this compound as a potential therapeutic agent. The proposed in silico and in vitro methodologies will enable the identification and validation of its molecular targets, elucidation of its mechanism of action, and assessment of its therapeutic potential. The successful execution of these studies will be crucial in determining the future development of this novel compound.

A Technical Guide to the In Silico Modeling of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature did not yield specific in silico modeling studies or extensive biological activity data for the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS: 170302-87-1). Therefore, this document serves as a detailed technical guide outlining a robust, hypothetical framework for conducting such an investigation. The methodologies, potential targets, and data presented are illustrative and based on established protocols for structurally similar piperidine derivatives.[1][2][3][4]

This whitepaper is intended for researchers, computational chemists, and drug development professionals interested in the virtual screening and characterization of novel small molecules. It provides a foundational workflow for assessing the potential therapeutic interactions of this compound through computational methods.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine ring, a common scaffold in medicinal chemistry known for its presence in numerous biologically active compounds.[2][5] The structural features of this molecule, including the acetyl group and the hydroxymethyl substituent, provide key hydrogen bond donors and acceptors that may facilitate interactions with biological targets.

Compound Properties:

  • Molecular Formula: C₈H₁₅NO₂[6]

  • Molecular Weight: 157.21 g/mol [6][7]

  • CAS Number: 170302-87-1[6]

  • IUPAC Name: 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[7]

Given the prevalence of the piperidine moiety in neuropharmacology and other therapeutic areas, a systematic in silico evaluation is a critical first step in elucidating the potential bioactivity of this compound.

Hypothetical In Silico Research Workflow

The proposed computational investigation follows a multi-step process designed to predict potential biological targets, characterize binding interactions, and assess the stability of the molecule-target complex. This workflow is standard in structure-based drug design.[8][9]

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Docking cluster_validation Phase 3: Validation & Dynamics cluster_output Phase 4: Output LigandPrep Ligand Preparation (Energy Minimization) Docking Molecular Docking (Virtual Screening) LigandPrep->Docking TargetSelection Target Selection (Based on Piperidine Analogs) TargetPrep Target Preparation (PDB Structure Cleaning) TargetSelection->TargetPrep TargetPrep->Docking Scoring Pose Scoring & Analysis (Binding Affinity Estimation) Docking->Scoring MDSim Molecular Dynamics (MD) Simulation Scoring->MDSim Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) MDSim->Analysis Report Generate Report & Identify Lead Candidates Analysis->Report

Caption: Proposed workflow for in silico analysis.

Detailed Methodologies & Protocols

This section provides detailed, generic protocols for the key computational experiments outlined in the workflow. These methods are widely applicable for small molecule characterization.

Ligand and Target Preparation

Protocol: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES representation (CC(=O)N1CCCC(C1)CO) using software like Avogadro or ChemDraw.

  • Energy Minimization: The initial structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step removes steric strain and finds a low-energy conformation.[10]

  • Charge Calculation: Partial atomic charges are calculated (e.g., Gasteiger charges).

  • File Format Conversion: The prepared ligand structure is saved in a docking-compatible format, such as .pdbqt for AutoDock Vina.[9]

Protocol: Target Protein Preparation

  • Selection of Targets: Based on literature for piperidine derivatives, plausible targets could include G-protein coupled receptors like the µ-opioid receptor (PDB ID: 5C1M) or chemokine receptors (e.g., CCR5, PDB ID: 4MBS), or enzymes like farnesyltransferase (PDB ID: 1FT1).[1][2][3]

  • Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[11]

  • Structure Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands using tools like UCSF Chimera or PyMOL.[11][12]

  • Protonation and Repair: Add polar hydrogens and repair any missing side chains or loops in the protein structure.

  • File Conversion: Save the cleaned receptor structure in .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][13] This simulation provides insights into binding affinity and the specific interactions driving complex formation.

Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the known active site of the target protein. The size and center coordinates of the box are crucial parameters.[9][11]

  • Configuration File: Create a configuration file specifying the paths to the prepared ligand and receptor files, the grid box coordinates, and the desired output file name.[11]

  • Execution: Run the docking simulation using the Vina executable. The program will sample different ligand conformations (poses) within the grid box and score them.[11]

  • Analysis of Results: The output will include multiple binding poses ranked by their binding affinity scores (in kcal/mol). Lower scores indicate stronger, more favorable binding.[11] The top-ranked poses are visualized to analyze intermolecular interactions like hydrogen bonds, hydrophobic contacts, and salt bridges.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and behavior over time in a simulated physiological environment.[10][14]

Protocol: MD Simulation using GROMACS

  • System Preparation: The top-ranked docked complex from the molecular docking step is used as the starting structure.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.[10][15]

  • Solvation: Place the complex in a periodic box of a suitable water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.[15]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove steric clashes.[15]

  • Equilibration: Conduct two phases of equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This stabilizes the system's temperature and pressure.[10]

  • Production Run: Run the main MD simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 nanoseconds).[14][16]

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and binding free energy.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed in silico experiments would be summarized.

Table 1: Molecular Docking Results against Potential Targets

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
µ-Opioid Receptor 5C1M -8.2 ASP147, TYR148 H-Bond, Pi-Alkyl
CCR5 Chemokine Receptor 4MBS -7.5 GLU283, TYR108 H-Bond, Hydrophobic
Farnesyltransferase 1FT1 -7.9 LYS164, TYR361 H-Bond, Pi-Sigma

Note: Data are hypothetical and for illustrative purposes only.

Table 2: MD Simulation Stability Metrics (100 ns Simulation)

System Average Protein RMSD (Å) Average Ligand RMSD (Å) MM/PBSA Binding Energy (kJ/mol)
µ-Opioid Receptor Complex 1.8 ± 0.3 0.9 ± 0.2 -110.5 ± 12.3
CCR5 Complex 2.5 ± 0.5 1.5 ± 0.4 -85.2 ± 15.8
Farnesyltransferase Complex 2.1 ± 0.4 1.1 ± 0.3 -98.7 ± 14.1

Note: Data are hypothetical and for illustrative purposes only. RMSD values indicate the deviation from the initial structure, with lower values suggesting higher stability.

Visualization of Potential Pathways and Relationships

Should initial screening suggest activity against a target like the µ-opioid receptor, further investigation into its associated signaling pathway would be warranted.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/Go Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca ↓ Ca²⁺ Influx G_protein->Ca K ↑ K⁺ Efflux (Hyperpolarization) G_protein->K cAMP ↓ cAMP AC->cAMP Response Analgesia / Cellular Response cAMP->Response Ca->Response K->Response

Caption: Hypothetical signaling via the µ-opioid receptor.

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a comprehensive computational framework for its evaluation. The outlined workflow, combining molecular docking and molecular dynamics simulations, represents a standard, cost-effective approach to prioritize small molecules for further synthesis and in vitro testing. The structural characteristics of this compound, particularly its piperidine core, suggest it is a worthwhile candidate for investigation against various CNS and inflammatory targets. Future experimental validation is required to confirm any computationally predicted activities.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Piperidine Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of pharmaceuticals and natural alkaloids underscores its importance.[4][5][6][7] The structural and physicochemical properties of the piperidine moiety—including its conformational flexibility and ability to modulate lipophilicity and hydrogen bonding—make it a highly versatile building block for designing therapeutic agents with optimal pharmacokinetic profiles.[1][3] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, antiviral, antimicrobial, and central nervous system (CNS) active agents.[3][8][9] This guide provides a comprehensive literature review of the pivotal role of piperidine derivatives in contemporary drug discovery, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications of Piperidine Derivatives

The adaptability of the piperidine scaffold has led to its incorporation into drugs targeting a wide spectrum of diseases. Its derivatives are integral to more than twenty classes of pharmaceuticals.[4][6]

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines, including breast, prostate, colon, and lung cancers.[10][11] Several approved drugs and promising clinical candidates feature this heterocyclic core.[5][12] The anticancer effects are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis, such as STAT-3, NF-κB, and PI3K/Akt.[10]

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[11]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[11]
Compound 17aPC3Prostate0.81[11][13]
Compound 17aMGC803Gastric1.09[11]
Compound 17aMCF-7Breast1.30[11]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[11]
Compound 16HT29Colon4.1 (GI50, µg/mL)[11]

Mechanism of Action: PI3K/Akt Signaling Pathway

Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway inhibited by piperidine derivatives.

Antiviral Activity

The piperidine nucleus is a key structural feature in numerous compounds with potent antiviral activity, particularly against influenza virus and Human Immunodeficiency Virus (HIV).[8][14][15] These derivatives can interfere with various stages of the viral replication cycle.[16][17] For instance, certain piperidine-based compounds have been identified as effective inhibitors of influenza virus replication in the early to middle stages of infection.[17]

Table 2: Antiviral Activity of Piperidine Derivatives

CompoundVirusAssay Cell LineEC50Reference
11e Influenza A/WSN/33 (H1N1)MDCK0.05 µM[17]
FZJ05 Influenza A/H1N1 (A/PR/8/34)MDCK< 0.39 µM[14]
FZJ13 HIV-1 (IIIB)MT-40.17 µM[14]

Experimental Workflow: Antiviral Screening

A typical workflow for screening compounds for antiviral activity involves infecting host cells with the virus and then treating them with the test compounds. The efficacy of the compound is measured by assessing the reduction in viral replication or cytopathic effect.

Antiviral_Screening_Workflow A 1. Seed Host Cells in Microplate B 2. Infect Cells with Virus A->B C 3. Add Piperidine Derivatives B->C D 4. Incubate C->D E 5. Assess Viral Replication (e.g., CPE, Plaque Assay, qPCR) D->E F 6. Determine EC50 E->F

Caption: General workflow for in vitro antiviral activity screening.

Antimicrobial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[18][19] They have shown efficacy against clinically relevant species such as Candida albicans and multidrug-resistant bacteria.[20][21] The synthesis of novel piperidine derivatives continues to be a promising strategy in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 3: Antimicrobial and Antifungal Activity of Piperidine Derivatives

Compound ClassOrganismActivityValueReference
Piperidine-4-carbohydrazide (A13)Rhizoctonia solaniEC500.83 µg/mL[22]
Piperidine-4-carbohydrazide (A13)Verticillium dahliaeEC501.12 µg/mL[22]
Thymol Derivative (3f)Valsa maliEC500.537 µg/mL[23]
Piperidine Derivative (6)Bacillus subtilisMIC0.75 mg/mL[21]
Piperidine Derivative (6)Escherichia coliMIC1.5 mg/mL[21]
Piperidine Derivative (6)Staphylococcus aureusMIC1.5 mg/mL[21]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The piperidine derivative is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS.[1] Its ability to cross the blood-brain barrier and interact with various CNS receptors makes it an ideal framework for designing drugs for neurological and psychiatric conditions.[1][24][25] Notable examples include donepezil for Alzheimer's disease, methylphenidate for ADHD, and the potent analgesic fentanyl.[4][26][27][28]

Table 4: CNS Activity of Piperidine-Containing Drugs

DrugTargetIndicationActivity MetricValue
DonepezilAcetylcholinesterase (AChE)Alzheimer's DiseaseAChE InhibitionPotent
MethylphenidateDopamine Transporter (DAT)ADHDDAT BlockerEffective
Fentanylµ-Opioid ReceptorSevere PainAgonistPotency ~100x Morphine
RisperidoneD2/5-HT2A ReceptorsSchizophreniaAntagonistHigh Affinity
HaloperidolSigma-1 Receptor (S1R)SchizophreniaKi3.00 nM

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine. Donepezil, a piperidine derivative, acts as an acetylcholinesterase (AChE) inhibitor. It binds to the catalytic site of the AChE enzyme, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft.[5]

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes Signal Neuronal Signal Postsynaptic->Signal Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by Donepezil.

Synthesis and Structure-Activity Relationships (SAR)

The construction of the piperidine core and its subsequent functionalization are central to developing novel drug candidates.[2] Common synthetic strategies include the catalytic hydrogenation of pyridine precursors and multicomponent reactions like the Mannich reaction.[2][4][29]

Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

This one-pot condensation reaction is an efficient method for synthesizing piperidin-4-one derivatives.[29]

  • Reactants: An ethyl methyl ketone, an aromatic aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) are used.

  • Solvent: The reaction is typically carried out in ethanol.

  • Procedure: The reactants are mixed in the solvent and stirred, often at room temperature or with gentle heating.

  • Reaction: The reaction involves the aminoalkylation of the enolizable ketone, leading to the formation of the piperidin-4-one ring.

  • Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration, followed by recrystallization for purification.

The structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperidine derivatives.[30] Studies have shown that the nature and position of substituents on the piperidine ring and the aryl moieties greatly influence the biological activity.[17][31]

SAR_Logic Core Piperidine Scaffold Substituent Substituent Modification (R1, R2, R3...) Core->Substituent Potency Increased Potency Substituent->Potency Selectivity Improved Selectivity Substituent->Selectivity ADME Favorable ADME Properties Substituent->ADME Toxicity Reduced Toxicity Substituent->Toxicity Lead Lead Compound Optimization Potency->Lead Selectivity->Lead ADME->Lead Toxicity->Lead

Caption: Logical relationship in SAR studies of piperidine derivatives.

Conclusion

The piperidine moiety continues to be an exceptionally valuable scaffold in drug discovery. Its structural simplicity, coupled with its synthetic tractability and favorable pharmacological properties, has cemented its role in a wide range of therapeutic areas. From oncology and infectious diseases to complex CNS disorders, piperidine derivatives are at the heart of numerous successful drugs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of new generations of piperidine-based therapeutics with enhanced efficacy and safety profiles, addressing unmet medical needs across the globe.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the characterization and identification of this and similar piperidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous structures and typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.5 - 3.8m1HCH-OH
~3.6 - 3.4m2HCH₂-OH
~3.3 - 2.8m2HN-CH₂ (axial & equatorial)
~2.5 - 2.2m1HCH-CH₂OH
~2.1s3HCO-CH₃
~1.9 - 1.1m5HPiperidine ring CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~169C=O (amide)
~65CH₂-OH
~48N-CH₂ (C2)
~43N-CH₂ (C6)
~40CH-CH₂OH (C3)
~28Piperidine ring CH₂ (C5)
~25Piperidine ring CH₂ (C4)
~21CO-CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2930, ~2860Medium-StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (amide)
~1440MediumCH₂ bend
~1230MediumC-N stretch
~1050MediumC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
157High[M]⁺ (Molecular Ion)
126Medium[M - CH₂OH]⁺
114Medium[M - COCH₃]⁺
98High[Piperidine ring fragment]
43Very High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for piperidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typical.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Confirmation IR IR Spectroscopy Synthesis->IR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Preliminary Cytotoxicity Screening of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Piperidine and its derivatives are a significant class of heterocyclic compounds that exhibit a wide array of biological activities, including anti-cancer properties.[1][2] As such, evaluating the cytotoxic potential of new piperidine-containing molecules is a critical step in the drug discovery process. This document provides detailed experimental protocols for essential cytotoxicity assays, guidance on data presentation and interpretation, and a visual representation of the experimental workflow and relevant cellular signaling pathways. While direct cytotoxic data for this compound is not yet publicly available, this guide serves as a robust starting point for its systematic evaluation.

Introduction

The piperidine nucleus is a ubiquitous structural motif found in numerous natural alkaloids and synthetic pharmaceuticals.[2] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, analgesic, and notably, anticancer effects.[1] The therapeutic potential of these compounds often hinges on their ability to induce cytotoxicity in target cells, particularly in the context of oncology. Therefore, the initial assessment of a novel piperidine derivative's effect on cell viability and proliferation is a fundamental component of its preclinical evaluation.

This guide focuses on the preliminary cytotoxicity screening of this compound, a piperidine derivative with the molecular formula C8H15NO2.[3] The objective is to provide a standardized methodology for researchers to assess its potential as a cytotoxic agent. The following sections detail the necessary experimental protocols, data presentation formats, and conceptual frameworks for this evaluation.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity screening of this compound.

Table 1: Cell Viability as Determined by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD) - Cell Line A% Cell Viability (Mean ± SD) - Cell Line B% Cell Viability (Mean ± SD) - Cell Line C
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
50
100
IC50 (µM)

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration (µM)% Cytotoxicity (Mean ± SD) - Cell Line A% Cytotoxicity (Mean ± SD) - Cell Line B% Cytotoxicity (Mean ± SD) - Cell Line C
0 (Vehicle Control)0 ± 2.10 ± 1.90 ± 2.5
1
10
50
100
EC50 (µM)

Experimental Protocols

The following are detailed protocols for key in vitro cytotoxicity assays. These methods are widely accepted and form the basis of a robust preliminary screening.

Cell Culture
  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and a non-cancerous control cell line like HGF for assessing tumor selectivity).[4]

  • Culture Conditions: Maintain the cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation time.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton X-100).[6]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Interpretation and Next Steps A Compound Synthesis and Characterization (this compound) C MTT Assay (Cell Viability) A->C D LDH Assay (Cytotoxicity) A->D B Cell Line Selection and Culture B->C B->D E Calculation of % Viability and % Cytotoxicity C->E D->E F Determination of IC50/EC50 Values E->F G Evaluation of Cytotoxic Potential F->G H Further Mechanistic Studies G->H

Caption: Experimental workflow for cytotoxicity screening.

Potential Signaling Pathways in Drug-Induced Cytotoxicity

The diagram below depicts simplified intrinsic and extrinsic apoptosis pathways that can be activated by cytotoxic compounds.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway A Death Receptor (e.g., Fas) B Pro-caspase-8 A->B Ligand binding C Caspase-8 B->C K Pro-caspase-3 C->K D Drug-induced Stress E Bcl-2 family modulation (Bax activation, Bcl-2 inhibition) D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c release F->G H Apaf-1 G->H I Pro-caspase-9 H->I J Caspase-9 I->J J->K L Caspase-3 K->L M Apoptosis L->M

Caption: Simplified apoptosis signaling pathways.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed protocols for MTT and LDH assays, researchers can obtain reliable and reproducible data on the compound's effect on cell viability and membrane integrity. The provided templates for data presentation will aid in the clear communication of findings. Furthermore, the visualized experimental workflow and signaling pathways offer a conceptual map for the screening process and potential mechanisms of action. The insights gained from this initial screening will be instrumental in guiding further preclinical development and mechanistic studies of this and other novel piperidine derivatives.

References

Methodological & Application

Application Notes and Protocols for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry. While specific in vitro assay data for this exact molecule is not extensively available in the public domain, its structural motifs are present in a variety of biologically active compounds. Derivatives of piperidin-1-yl-ethanone have shown activity as kinase inhibitors, acetylcholinesterase inhibitors, and modulators of other cellular targets.

These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols relevant for characterizing the biological activity of this compound and similar novel chemical entities. The protocols are based on established methodologies for related compounds and are intended to guide the initial screening and mechanism of action studies.

Hypothetical Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet representative, quantitative data that could be generated from the described in vitro assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Kinase Inhibition Profile (Illustrative Data)

Kinase TargetIC50 (nM)Assay Type
Kinase A85FRET
Kinase B1,200AlphaScreen
Kinase C>10,000Luminescence
Kinase D450FRET

Table 2: Cell-Based Assay Profile (Illustrative Data)

Cell LineAssay TypeEndpointGI50 (µM)
Cancer AProliferationCell Viability5.2
Cancer BProliferationCell Viability15.8
Normal FibroblastCytotoxicityCell Viability>50
AML Cell Line (e.g., MV4-11)ProliferationApoptosis Induction2.5

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow for Kinase Inhibition Assay

prep Prepare Reagents (Kinase, Substrate, ATP, Compound) dispense Dispense Compound and Kinase prep->dispense incubate1 Pre-incubation (15 min) dispense->incubate1 initiate Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate incubate2 Incubate (60 min) initiate->incubate2 stop Stop Reaction (Add Detection Reagents) incubate2->stop read Read Plate (TR-FRET Reader) stop->read analyze Analyze Data (IC50 Calculation) read->analyze seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate GI50 read->analyze cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FLT3) Kinase Target Kinase (Intracellular Domain) Receptor->Kinase Compound This compound Compound->Kinase STAT5 STAT5 Kinase->STAT5 Phosphorylates AKT AKT Kinase->AKT Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation

Application Notes and Protocols for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone in a cell culture setting. As of the latest literature review, specific biological data for this compound is not publicly available. The experimental designs, hypothetical data, and potential mechanisms of action are based on standard methodologies for the evaluation of novel chemical entities and the known activities of structurally related piperidine derivatives.[1][2][3][4] Researchers should optimize these protocols based on their specific cell lines and experimental goals.

Introduction

This compound is a synthetic heterocyclic compound.[5] While its specific biological activities are not yet characterized, other molecules containing the piperidine scaffold have demonstrated a wide range of pharmacological effects, including kinase inhibition and central nervous system activity.[3][6][7] These application notes provide a starting point for researchers to investigate the potential cytotoxic, anti-proliferative, and mechanistic properties of this compound in various cell culture models.

Compound Handling and Preparation

2.1. Storage and Stability: Store the compound as a stock solution at -20°C or below.[1] Repeated freeze-thaw cycles should be avoided. The stability of the compound in different solvents and culture media should be determined empirically.

2.2. Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as sterile dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved.

2.3. Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.[1] It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced effects.[1] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Application: Cytotoxicity and Cell Viability Assessment

The initial characterization of a novel compound involves determining its effect on cell viability and identifying the concentration range that elicits a biological response. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.[1][4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7)[1]

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1] The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[2]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25.3
A549 (Lung Cancer)42.1
MCF-7 (Breast Cancer)15.8
HEK293 (Normal Kidney)> 100

Application: Investigation of Mechanism of Action

Understanding how a compound affects cellular processes such as cell cycle progression and apoptosis is crucial for its development as a potential therapeutic agent.[8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Cold 70% ethanol

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.[8]

Hypothetical Data Presentation

Table 2: Hypothetical Effect of this compound (24h treatment) on Cell Cycle Distribution in MCF-7 Cells.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptotic)
Vehicle Control65.223.511.31.1
15 µM Compound50.113.236.715.4
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Compound This compound Stock 10 mM Stock in DMSO Compound->Stock Working Working Dilutions in Medium Stock->Working Seeding Cell Seeding (96 or 6-well plates) Treatment Compound Treatment (24, 48, 72h) Seeding->Treatment MTT MTT Assay Treatment->MTT Flow Flow Cytometry Treatment->Flow IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis Flow->CellCycle Apoptosis Apoptosis Quantification Flow->Apoptosis

Caption: General experimental workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway

Based on the hypothetical data suggesting G2/M arrest and apoptosis, a plausible mechanism could involve the modulation of pathways controlling cell cycle checkpoints and programmed cell death.

G Compound This compound Kinase Target Kinase (e.g., CDK1) Compound->Kinase Inhibition p53 p53 Activation Compound->p53 Induction G2M G2/M Checkpoint Kinase->G2M Promotes Progression p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax p21->G2M Inhibition Arrest Cell Cycle Arrest G2M->Arrest Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for the induction of G2/M arrest and apoptosis.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. The protocols outlined below describe key in vitro assays to characterize the compound's efficacy and mechanism of action in modulating inflammatory responses.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This document details a series of established in vitro assays to screen and characterize the anti-inflammatory properties of this compound. The proposed workflow begins with assessing the compound's impact on key inflammatory mediators in cell-based models and progresses to elucidating its effect on crucial signaling pathways.

In Vitro Anti-inflammatory Assays

A step-wise approach is recommended to evaluate the anti-inflammatory effects of a novel compound.[1] This typically involves initial screening in cell-based assays to measure the inhibition of key inflammatory markers, followed by more detailed mechanistic studies.

Assessment of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] The ability of this compound to inhibit the secretion of these cytokines is a primary indicator of its anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][5]

  • Compound Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.[6]

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[5][6]

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][6]

Data Presentation:

Concentration of this compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115 ± 3.212 ± 2.810 ± 2.5
1045 ± 5.140 ± 4.535 ± 4.1
5075 ± 6.870 ± 6.265 ± 5.9
10090 ± 8.585 ± 7.980 ± 7.3

Table 1: Hypothetical inhibitory effects of this compound on pro-inflammatory cytokine production in LPS-stimulated macrophages. Data are presented as mean ± SD.

Inhibition of Nitric Oxide (NO) Production and iNOS Expression

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[7] This assay measures the ability of the test compound to inhibit NO production, often by assessing the accumulation of its stable metabolite, nitrite, in the culture medium.[5][8]

Experimental Protocol:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates, allowed to adhere, and then pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.[8]

  • Nitrite Quantification (Griess Assay): The concentration of nitrite in the culture supernatant is determined using the Griess reagent.[5][8] An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is then measured at 540 nm.

  • iNOS Expression (Western Blot): To determine if the reduction in NO is due to the inhibition of iNOS expression, Western blot analysis is performed.[9][10] Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS and a loading control (e.g., β-actin).[10]

Data Presentation:

Concentration of this compound (µM)NO Production Inhibition (%)Relative iNOS Protein Expression (%)
110 ± 2.195 ± 8.7
1035 ± 4.360 ± 5.5
5068 ± 6.225 ± 3.1
10085 ± 7.910 ± 1.8

Table 2: Hypothetical inhibitory effects of this compound on NO production and iNOS protein expression in LPS-stimulated macrophages. Data are presented as mean ± SD.

Inhibition of Prostaglandin E2 (PGE2) Synthesis and COX-2 Expression

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, such as PGE2, which are potent inflammatory mediators.[9] This assay assesses the ability of the test compound to inhibit PGE2 production and COX-2 expression.

Experimental Protocol:

  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.[5]

  • PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.[5][9]

  • COX-2 Expression (Western Blot): The effect of the compound on COX-2 protein expression is determined by Western blotting using a specific anti-COX-2 antibody.[9][10]

Data Presentation:

Concentration of this compound (µM)PGE2 Synthesis Inhibition (%)Relative COX-2 Protein Expression (%)
18 ± 1.998 ± 9.1
1030 ± 3.865 ± 6.3
5065 ± 5.930 ± 3.9
10082 ± 7.512 ± 2.1

Table 3: Hypothetical inhibitory effects of this compound on PGE2 synthesis and COX-2 protein expression in LPS-stimulated macrophages. Data are presented as mean ± SD.

Mechanistic Studies: NF-κB Signaling Pathway

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[11][12] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[6] Investigating the effect of this compound on NF-κB activation can provide insight into its mechanism of action.

Experimental Protocol: NF-κB Nuclear Translocation Assay

  • Cell Culture and Treatment: RAW 264.7 cells are grown on coverslips in a 24-well plate. The cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.[11]

    • Cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.[11][13]

    • The nucleus is counterstained with DAPI.

  • Microscopy and Analysis: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. A reduction in the nuclear staining of p65 in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.

Experimental Protocol: Western Blot for IκBα Phosphorylation and Degradation

  • Cell Lysate Preparation: Cells are treated as described above and harvested at various time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation. Cytoplasmic and nuclear protein fractions can be isolated.

  • Western Blotting: The levels of phosphorylated IκBα (p-IκBα) and total IκBα in the cytoplasmic extracts are determined by Western blotting using specific antibodies.[6] A decrease in p-IκBα and a stabilization of total IκBα levels in the presence of the compound would suggest an upstream inhibitory effect on the NF-κB pathway.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cell_culture RAW 264.7 Macrophage Culture compound_treatment Pre-treatment with This compound cell_culture->compound_treatment lps_stimulation LPS Stimulation (1 µg/mL) compound_treatment->lps_stimulation cytokine_assay Cytokine Measurement (TNF-α, IL-6, IL-1β via ELISA) lps_stimulation->cytokine_assay no_assay Nitric Oxide Measurement (Griess Assay) lps_stimulation->no_assay pge2_assay PGE2 Measurement (ELISA) lps_stimulation->pge2_assay western_blot Western Blot Analysis (iNOS, COX-2, p-IκBα) lps_stimulation->western_blot nfkb_translocation NF-κB Translocation (Immunofluorescence) lps_stimulation->nfkb_translocation cluster_assays cluster_assays cluster_mechanistic cluster_mechanistic

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a novel compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) pIkB p-IκBα NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocates Degradation Proteasomal Degradation pIkB->Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes Induces Transcription Compound This compound Compound->IKK Inhibits? IkB_NFkB Complex

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for Testing the Anticancer Effects of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the in vitro evaluation of the anticancer properties of the novel compound, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Piperidine derivatives have shown considerable promise as anticancer agents by interfering with key cellular processes that control cell growth, survival, and programmed cell death (apoptosis).[1] The protocols detailed herein outline standard methodologies for assessing the cytotoxic and mechanistic characteristics of investigational compounds like this compound. While the quantitative data presented is hypothetical, it serves as an illustrative example of expected outcomes from these experimental procedures.

Data Presentation

A primary goal of in vitro screening is to quantify the cytotoxic effects of a test compound. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[2] The IC50 is a critical metric for comparing the potency of different compounds.[2]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma18.2 ± 2.50.9 ± 0.1
NCI-H460Lung Carcinoma25.1 ± 3.21.3 ± 0.2
SF-268Glioma21.7 ± 2.91.1 ± 0.15
PC-3Prostate Carcinoma38.4 ± 4.52.6 ± 0.4
HL-60Promyelocytic Leukemia12.5 ± 1.80.6 ± 0.09

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-4.2 ± 0.82.1 ± 0.5
This compound1015.8 ± 2.15.3 ± 1.1
This compound2035.2 ± 3.512.7 ± 1.9
Doxorubicin (Positive Control)145.6 ± 4.218.9 ± 2.3

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Table 3: Hypothetical Cell Cycle Analysis of MCF-7 Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-65.4 ± 4.120.1 ± 2.514.5 ± 1.9
This compound2050.2 ± 3.815.8 ± 2.134.0 ± 3.2
Nocodazole (Positive Control)0.510.3 ± 1.515.2 ± 2.074.5 ± 5.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines : Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used for initial screening.[3]

  • Culture Medium : Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Incubation : Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[3]

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.[2]

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include untreated cells as a vehicle control.[4]

  • Incubation : Incubate the plates for 48-72 hours.[4]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[3]

  • IC50 Calculation : The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[3]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment : Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[2]

  • Cell Harvesting : Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[2]

  • Resuspension : Resuspend the cells in Annexin V binding buffer.[2]

  • Staining : Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[2]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry : Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic.[3]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Cell Treatment : Treat cells with the test compound for 24 hours.[2]

  • Fixation : Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[2]

  • Washing and RNase Treatment : Wash the cells with PBS and treat them with RNase A.[2]

  • Staining : Stain the cells with propidium iodide.[2]

  • Flow Cytometry : Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]

Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

G Experimental Workflow for In Vitro Anticancer Testing A Cancer Cell Line Culture (e.g., MCF-7, NCI-H460) B Cell Seeding in 96-well plates A->B C Treatment with This compound (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G H Mechanism of Action Studies G->H I Apoptosis Assay (Annexin V/PI) H->I J Cell Cycle Analysis (PI Staining) H->J K Data Analysis & Interpretation I->K J->K

Caption: Experimental workflow for in vitro testing of this compound.

G Intrinsic Apoptosis Signaling Pathway cluster_cell Cancer Cell A This compound B Cellular Stress A->B D Bax/Bak Activation B->D C Mitochondrion E Cytochrome c Release C->E releases D->C F Apaf-1 E->F G Caspase-9 Activation (Initiator Caspase) F->G activates H Caspase-3 Activation (Executioner Caspase) G->H activates I Apoptosis H->I

Caption: Intrinsic apoptosis signaling pathway potentially induced by an anticancer agent.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro assessment of the anticancer potential of this compound. Should this compound demonstrate significant cytotoxic activity, further investigations would be warranted. These could include screening against a broader panel of cancer cell lines, mechanistic studies to elucidate its effect on specific signaling pathways such as the PI3K/Akt pathway, and eventual in vivo studies to evaluate its therapeutic potential in preclinical models. This structured approach will facilitate a thorough and objective evaluation of the biological activity of this compound.

References

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive hydroxyl group and an N-acetyl protected piperidine ring, allows for a variety of chemical transformations. This document provides an overview of its potential applications, supported by generalized experimental protocols for key transformations. The piperidine scaffold is a prevalent motif in numerous biologically active molecules, and this precursor offers a strategic entry point for the synthesis of diverse derivatives.

Key Applications

The primary utility of this compound as a precursor lies in the derivatization of its hydroxymethyl group. This functional handle can be readily converted into other functionalities, such as esters, ethers, and aldehydes, which can then serve as key intermediates in the synthesis of more complex molecules. The N-acetyl group provides protection to the piperidine nitrogen, preventing unwanted side reactions, and can be removed under specific conditions if further modification of the nitrogen is required.

Data Presentation

Due to the limited availability of specific quantitative data for reactions directly involving this compound in publicly accessible literature, the following table presents hypothetical yet representative data for common transformations of N-acetyl piperidine methanol derivatives. These values are intended to provide a general understanding of the expected outcomes for researchers planning to utilize this precursor.

TransformationReagents and ConditionsProductExpected Yield (%)Purity (%)Analytical Method
Esterification Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt1-(3-((acyloxy)methyl)piperidin-1-yl)ethanone85 - 95>98¹H NMR, LC-MS
Oxidation PCC, CH₂Cl₂, rt1-(3-formylpiperidin-1-yl)ethanone70 - 85>95¹H NMR, IR
O-Alkylation NaH, Alkyl halide, THF, 0 °C to rt1-(3-((alkoxy)methyl)piperidin-1-yl)ethanone60 - 80>97¹H NMR, LC-MS

Experimental Protocols

The following are generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: General Procedure for Esterification

This protocol describes the synthesis of an ester derivative from this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: General Procedure for Oxidation to Aldehyde

This protocol outlines the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous CH₂Cl₂, add a solution of this compound (1.0 eq) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general synthetic utility of this compound as a precursor.

G precursor This compound ester Ester Derivative precursor->ester Esterification aldehyde Aldehyde Derivative precursor->aldehyde Oxidation ether Ether Derivative precursor->ether O-Alkylation

Caption: Synthetic pathways from the precursor.

The following workflow outlines the general steps involved in the synthesis and purification of derivatives from this precursor.

G start Start with Precursor reaction Perform Chemical Transformation (e.g., Esterification, Oxidation) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Pure Derivative characterization->end

Caption: General experimental workflow.

Application Notes and Protocols: High-Throughput Screening Assays for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Analogs of molecules like 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone are of significant interest for their potential to interact with a wide range of biological targets, particularly within the central nervous system.[1][2] High-Throughput Screening (HTS) is an essential methodology in drug discovery that allows for the rapid and efficient testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[3]

This document provides detailed protocols and application notes for two common HTS assay formats suitable for screening this compound analogs against two major target classes: G-Protein Coupled Receptors (GPCRs) and kinases.

General HTS Workflow

The process of identifying active compounds or "hits" from a large library follows a structured workflow. This typically involves an initial primary screen to test all compounds, followed by a confirmatory screen and subsequent dose-response studies to validate the initial findings.[4][5]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation Compound_Library Compound Library (Analogs) Assay_Development Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2000 compounds) Validate Z' > 0.5 Assay_Development->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation (Re-test actives) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: General workflow for a high-throughput screening campaign.

Assay Protocol 1: Cell-Based Luciferase Reporter Assay for a GPCR Target

Cell-based reporter assays are widely used for screening GPCR targets because they measure the downstream physiological response to receptor activation or inhibition.[6][7] This protocol describes a luciferase reporter assay to identify modulators of a hypothetical Gs-coupled GPCR. Activation of this receptor leads to an increase in cyclic AMP (cAMP), which drives the expression of a luciferase reporter gene via a cAMP Response Element (CRE).

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Analog (Agonist) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE (Promoter) CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Drives Expression Light Light Signal Luciferase->Light Produces

Caption: Simplified Gs-coupled GPCR signaling pathway leading to luciferase expression.

Experimental Protocol
  • Cell Preparation:

    • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct are cultured to ~80% confluency.

    • Harvest cells and resuspend in an appropriate assay buffer (e.g., Opti-MEM) to a final concentration of 200,000 cells/mL.

  • Assay Plate Preparation (384-well format):

    • Using an automated liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well solid white assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

    • Include wells for positive control (e.g., 10 µM known agonist) and negative control (0.1% DMSO).

  • Cell Dispensing:

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the assay plate.

  • Incubation:

    • Incubate the plates for 3-6 hours at 37°C in a humidified 5% CO2 incubator to allow for receptor stimulation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 25 µL of a luciferase detection reagent (e.g., Promega Bright-Glo™) to all wells.

    • Incubate for 5 minutes at room temperature to lyse cells and allow the luminescent signal to stabilize.

    • Read the luminescence signal on a compatible plate reader (e.g., PerkinElmer EnVision).

Data Presentation: Assay Parameters
ParameterAgonist ModeAntagonist ModeTypical Value/Criteria
Final Compound Conc. 10 µM10 µMVaries by library
Positive Control Known Agonist (e.g., Isoproterenol)Known Antagonist + EC80 AgonistAssay Dependent
Negative Control 0.1% DMSOEC80 AgonistVehicle
Signal-to-Background (S/B) > 5-fold> 3-foldS/B = Mean(Pos) / Mean(Neg)
Z'-Factor > 0.5> 0.5Z' = 1 - [3(SDpos+SDneg)/|Mean(pos)-Mean(neg)|][4]
Hit Criteria > 3x SD above vehicle mean> 3x SD below agonist meanDefines a primary "hit"

Assay Protocol 2: Fluorescence Polarization (FP) Assay for a Kinase Target

Fluorescence Polarization (FP) is a powerful biophysical technique for monitoring binding events in solution.[8][9] This protocol describes a competitive binding FP assay to identify compounds that inhibit the interaction between a kinase and a fluorescently labeled tracer molecule that binds to the ATP-binding site.

Assay Principle

FP_Assay_Principle cluster_bound Bound State (High Polarization) cluster_unbound Unbound State (Low Polarization) Kinase_B Kinase Tracer_B Fluorescent Tracer Kinase_B->Tracer_B Binds Rotation_B Slow Rotation Kinase_U Kinase Inhibitor Analog (Inhibitor) Kinase_U->Inhibitor Binds Tracer_U Fluorescent Tracer Rotation_U Fast Rotation

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Experimental Protocol
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.01% Triton X-100, pH 7.5).

    • Dilute the purified kinase protein and the fluorescent tracer to 2x their final concentrations in the assay buffer. The optimal concentrations must be determined empirically during assay development, typically with the kinase at its Kd and the tracer at a low nanomolar concentration.[9]

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well black, low-volume assay plate.

    • Include positive controls (e.g., 10 µM known inhibitor like Staurosporine) and negative controls (0.1% DMSO).

  • Reagent Addition:

    • Add 12.5 µL of the 2x kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-kinase interaction.

    • Add 12.5 µL of the 2x fluorescent tracer solution to all wells to initiate the binding reaction. The final assay volume is 25 µL.

  • Incubation:

    • Incubate the plate for 1-3 hours at room temperature, protected from light, to allow the binding to reach equilibrium.[8]

  • Signal Detection:

    • Read the plate on an FP-capable plate reader (e.g., PerkinElmer EnVision) using appropriate excitation and emission filters for the fluorophore.[8] The reader measures the parallel and perpendicular fluorescence intensity to calculate the polarization value in millipolarization units (mP).

Data Presentation: Assay Parameters
ParameterDescriptionTypical Value/Criteria
Final Compound Conc. 10 µMVaries by library
Kinase Concentration Typically at or below the Kd of the tracerAssay Dependent
Tracer Concentration 1-5 nMLow concentration to maximize assay window
Assay Window (mP) Difference between max and min polarization> 100 mP
Z'-Factor Statistical measure of assay quality> 0.5[9]
Hit Criteria Inhibition > 50% or > 3x SD from vehicle meanDefines a primary "hit"

References

Application Notes and Protocols for In Vivo Testing of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical In Vivo Evaluation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Introduction

This compound is a heterocyclic compound containing a piperidine moiety.[1][2][3] While specific in vivo data for this particular compound is not extensively available in the public domain, the piperidine scaffold is a common feature in a wide range of pharmacologically active agents, including those with neuroprotective, anti-inflammatory, and analgesic properties.[4][5][6][7][8] Therefore, this document provides a set of generalized yet detailed application notes and protocols for the in vivo evaluation of this compound, hereafter referred to as "the test compound," based on established models for assessing these potential therapeutic effects.

Application Note 1: Evaluation of Neuroprotective Potential

Rationale: Piperidine derivatives have demonstrated promising effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][9] The streptozotocin (STZ)-induced dementia model in rats is a relevant non-transgenic model that mimics sporadic Alzheimer's disease by inducing brain insulin resistance.[4]

Experimental Protocol: Streptozotocin (STZ)-Induced Dementia Model in Rats

This protocol outlines the procedure for inducing Alzheimer's-like pathology in rats via intracerebroventricular (ICV) injection of streptozotocin to evaluate the neuroprotective effects of the test compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (test compound)

  • Streptozotocin (STZ)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Ketamine/xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Surgical tools

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Animal Preparation and STZ Administration:

    • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Mount the rat on the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a hole over the lateral ventricle using stereotaxic coordinates.

    • Slowly infuse STZ (e.g., 3 mg/kg) in a small volume of sterile saline or aCSF using a Hamilton syringe.

    • Suture the incision and allow the animals to recover.

  • Experimental Groups and Drug Administration:

    • Divide the animals into experimental groups (n=8-10 per group):

      • Group I: Sham control (ICV injection of vehicle)

      • Group II: STZ control (ICV injection of STZ + vehicle for treatment)

      • Group III: Reference drug + STZ (e.g., Donepezil)

      • Group IV-VI: Test compound (low, medium, high doses) + STZ

    • Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from a predetermined time post-STZ injection.

  • Behavioral Assessment (e.g., Morris Water Maze):

    • On a specified day post-STZ injection (e.g., day 14), begin the Morris Water Maze test to assess spatial learning and memory.

    • The test consists of acquisition trials (e.g., 4 trials per day for 4 days) and a probe trial.

    • Record parameters such as escape latency and distance swam to find the hidden platform.

  • Biochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Measure levels of acetylcholinesterase (AChE), inflammatory markers (e.g., TNF-α, IL-1β), and oxidative stress markers in the hippocampus and cortex.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal damage.

Data Presentation: Hypothetical Neuroprotective Effects
GroupTreatmentEscape Latency (s) (Acquisition Day 4)Time in Target Quadrant (%) (Probe Trial)Hippocampal AChE Activity (U/mg protein)
ISham Control15.2 ± 2.145.5 ± 5.30.8 ± 0.1
IISTZ Control48.9 ± 5.618.2 ± 3.92.5 ± 0.4
IIIReference Drug (e.g., Donepezil) + STZ25.4 ± 3.835.1 ± 4.71.2 ± 0.2
IVTest Compound (Low Dose) + STZ40.1 ± 4.924.8 ± 4.12.0 ± 0.3
VTest Compound (Medium Dose) + STZ30.5 ± 4.230.7 ± 4.51.5 ± 0.2
VITest Compound (High Dose) + STZ26.8 ± 3.534.2 ± 4.91.3 ± 0.2

Visualization: Workflow for Neuroprotection Study

G acclimatization Animal Acclimatization (Wistar Rats) grouping Experimental Grouping (n=8-10 per group) acclimatization->grouping stz_admin ICV STZ Administration (or Sham) grouping->stz_admin drug_admin Daily Drug Administration (Test Compound/Vehicle) stz_admin->drug_admin behavioral Behavioral Testing (Morris Water Maze) drug_admin->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Workflow for the STZ-induced dementia animal model.

Application Note 2: Evaluation of Anti-inflammatory and Analgesic Potential

Rationale: The piperidine nucleus is present in compounds known to possess anti-inflammatory and analgesic activities.[5][6] Standard in vivo models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test are widely used to screen for these properties.[10][11][12]

Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.[10]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals as previously described and divide them into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: Reference drug + Carrageenan

    • Group IV-VI: Test compound (low, medium, high doses) + Carrageenan

  • Drug Administration: Administer the vehicle, reference drug, or test compound 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.

Experimental Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This protocol evaluates the peripheral analgesic activity of a compound by observing the reduction in abdominal constrictions.[4][12]

Materials:

  • Male albino mice (20-30g)

  • This compound (test compound)

  • 0.6% acetic acid solution

  • Reference drug (e.g., Aspirin)

  • Vehicle

Procedure:

  • Animal Grouping and Drug Administration: Divide the mice into groups and administer the test compound, reference drug, or vehicle.[4]

  • Induction of Writhing: After a set time (e.g., 60 minutes), administer 0.6% acetic acid solution intraperitoneally.[12]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).[12]

  • Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the control group.

Data Presentation: Hypothetical Anti-inflammatory and Analgesic Effects

Table 2.1: Effect on Carrageenan-Induced Paw Edema

GroupTreatmentPaw Volume Increase (mL) at 3hInhibition of Edema (%)
ICarrageenan Control0.85 ± 0.07-
IIReference Drug (Indomethacin)0.32 ± 0.0462.4
IIITest Compound (Low Dose)0.68 ± 0.0620.0
IVTest Compound (Medium Dose)0.51 ± 0.0540.0
VTest Compound (High Dose)0.39 ± 0.0454.1

Table 2.2: Effect on Acetic Acid-Induced Writhing

GroupTreatmentNumber of Writhes (in 20 min)Inhibition of Writhing (%)
IAcetic Acid Control45.3 ± 4.1-
IIReference Drug (Aspirin)15.8 ± 2.565.1
IIITest Compound (Low Dose)35.1 ± 3.822.5
IVTest Compound (Medium Dose)24.6 ± 3.145.7
VTest Compound (High Dose)18.2 ± 2.959.8

Visualization: Workflow and Signaling Pathway

G cluster_0 Carrageenan-Induced Paw Edema cluster_1 Acetic Acid-Induced Writhing drug_admin_edema Drug Administration (Test Compound/Vehicle) carrageenan Carrageenan Injection (Sub-plantar) drug_admin_edema->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement drug_admin_writhing Drug Administration (Test Compound/Vehicle) acetic_acid Acetic Acid Injection (Intraperitoneal) drug_admin_writhing->acetic_acid observation Observation & Counting of Writhes acetic_acid->observation

Workflow for Anti-inflammatory and Analgesic Studies.

G Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes transcription Compound Test Compound Compound->IKK inhibits

Simplified NF-κB Signaling Pathway in Inflammation.

References

measuring the binding affinity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Measuring the Binding Affinity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone to the Sigma-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of binding affinity is a cornerstone of modern drug design and discovery.[1] It quantifies the strength of the interaction between a ligand, such as a small molecule, and its biological target, typically a protein or receptor.[2] This value, often expressed as the equilibrium dissociation constant (K_d) or the inhibition constant (K_i), is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo efficacy.[2][3]

This compound is a small molecule with a piperidine scaffold, a common motif in centrally active compounds. Given the structural similarities to known sigma receptor ligands, this application note describes a detailed protocol for determining its binding affinity to the human Sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.

This document outlines the use of the competitive radioligand binding assay, a robust and sensitive "gold standard" method for measuring ligand affinity at a target receptor.[4] The protocol details the preparation of receptor-containing membranes, the execution of the binding assay, and the subsequent data analysis required to determine the affinity (K_i) of this compound.

Principle of the Competitive Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the affinity (K_i) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[4] The assay involves incubating a fixed concentration of a radioligand and receptor source with varying concentrations of the unlabeled test compound. The unlabeled compound will inhibit the binding of the radioligand in a concentration-dependent manner.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50 value. This value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (K_d) of the radioligand used in the assay.[5]

Experimental Protocols

This section provides detailed methodologies for determining the K_d of the radioligand via a saturation binding assay and the K_i of the test compound, this compound, via a competitive binding assay.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---Pentazocine (a high-affinity Sigma-1 receptor ligand)

  • Receptor Source: Membranes from CHO cells stably expressing the human Sigma-1 receptor.

  • Unlabeled Ligand for Non-Specific Binding: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail: Betaplate Scint or equivalent

  • Equipment:

    • 96-well microplates

    • Pipettes

    • Cell harvester for rapid filtration

    • Glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

    • Microplate scintillation counter (e.g., MicroBeta TriLux)

    • Homogenizer

    • Centrifuge

Protocol 1: Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (K_d) of the radioligand (--INVALID-LINK---Pentazocine) and the maximum receptor density (B_max) in the membrane preparation.[3]

  • Membrane Preparation:

    • Homogenize CHO cells expressing the Sigma-1 receptor in cold lysis buffer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.[6]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.[6]

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of --INVALID-LINK---Pentazocine in assay buffer (e.g., 0.1 to 20 nM).

    • In a 96-well plate, set up triplicate wells for each concentration for:

      • Total Binding: Add 50 µL of radioligand dilution and 50 µL of assay buffer to wells containing 150 µL of membrane preparation (e.g., 50-100 µg protein).[6]

      • Non-Specific Binding (NSB): Add 50 µL of radioligand dilution and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to wells containing 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters using a cell harvester.[5]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Use non-linear regression analysis (one-site binding hyperbola) in software like GraphPad Prism to determine the K_d and B_max values.[5][6]

Protocol 2: Competitive Binding Assay

This assay determines the affinity (K_i) of the unlabeled test compound, this compound.

  • Assay Setup:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

    • In a 96-well plate, add the following in triplicate to a final volume of 250 µL:

      • 150 µL of the membrane preparation (50-100 µg protein).[6]

      • 50 µL of the test compound dilution.

      • 50 µL of --INVALID-LINK---Pentazocine at a fixed concentration (typically at or near its K_d value, determined from the saturation assay).[6]

    • Also include wells for Total Binding (no test compound) and Non-Specific Binding (10 µM Haloperidol instead of test compound).

  • Incubation, Filtration, and Counting:

    • Follow the same procedures for incubation, filtration, and counting as described in the saturation assay protocol (Steps 3-5).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC_50 value.[5]

    • Calculate the K_i value using the Cheng-Prusoff equation :[5]

      • K_i = IC_50 / (1 + ([L]/K_d))

      • Where:

        • [L] is the concentration of the radioligand used.

        • K_d is the dissociation constant of the radioligand (from the saturation assay).

Data Presentation

Quantitative data from binding assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Saturation Binding Data for --INVALID-LINK---Pentazocine at the Sigma-1 Receptor.

Parameter Value Units
K_d 5.2 nM

| B_max | 1250 | fmol/mg protein |

Table 2: Hypothetical Competitive Binding Data for this compound.

Parameter Value Units
Radioligand ([L]) 5.0 nM
Radioligand K_d 5.2 nM
IC_50 150 nM

| K_i | 77.3 | nM |

Visualizations

Diagrams help to visualize complex workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare S1R Membranes Reagents Prepare Radioligand, Test Compound Dilutions Plate Aliquot Reagents into 96-Well Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Fit Non-linear Regression (Sigmoidal Fit) Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Equation Fit->Calculate

Caption: Workflow for the competitive radioligand binding assay.

G cluster_membrane Endoplasmic Reticulum cluster_downstream Downstream Signaling S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP Association IonChannel Ion Channel Modulation S1R->IonChannel Translocates & Modulates Ligand This compound Ligand->S1R Binds Stress Cellular Stress (e.g., ER Stress) Stress->S1R Induces Dissociation Response Cellular Response (e.g., Neuroprotection) IonChannel->Response

Caption: Hypothetical signaling pathway for the Sigma-1 receptor.

References

Elucidating the Mechanism of Action of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a novel small molecule with potential therapeutic applications. Understanding its mechanism of action is a critical step in the drug discovery and development process.[1][2][3] These application notes provide a comprehensive experimental framework to identify the molecular target(s) of this compound, elucidate the signaling pathways it modulates, and characterize its cellular effects. The following protocols are designed to guide researchers in a systematic investigation of the compound's biological activity.

I. Target Identification and Validation

The initial step in characterizing a novel compound is to identify its direct molecular targets. An affinity-based proteomics approach is a powerful method for capturing and identifying cellular proteins that physically interact with the compound.[4]

A. Experimental Workflow: Target Identification

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_capture Affinity Purification cluster_analysis Protein Identification Compound This compound Biotinylation Biotinylation Compound->Biotinylation Probe Biotinylated Probe Biotinylation->Probe Incubation Incubation Probe->Incubation CellLysate Cell Lysate CellLysate->Incubation StreptavidinBeads Streptavidin Beads Incubation->StreptavidinBeads Wash Wash & Elute StreptavidinBeads->Wash Eluate Protein Eluate Wash->Eluate MS LC-MS/MS Eluate->MS DataAnalysis Data Analysis MS->DataAnalysis PutativeTargets Putative Targets DataAnalysis->PutativeTargets

Caption: Workflow for identifying protein targets of this compound.

B. Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify proteins that bind to this compound.

Materials:

  • This compound

  • Biotin-linker-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • LC-MS/MS instrumentation

Procedure:

  • Probe Synthesis: Synthesize a biotinylated version of the compound to serve as bait.[4]

  • Cell Lysis: Lyse cultured cells (e.g., a relevant cancer cell line) with lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated compound.

    • Add streptavidin-coated magnetic beads to capture the biotinylated compound and any interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify them.

C. Data Presentation: Putative Protein Targets

Table 1: Proteins Identified by AP-MS

Protein ID (UniProt)Gene NameProtein NamePeptide Count (Compound)Peptide Count (Control)Fold Changep-valuePotential Role
P04637TP53Tumor suppressor p5332132.0<0.01Transcription Factor
Q9Y243BRAFB-Raf proto-oncogene25212.5<0.01Kinase
P31749AKT1RAC-alpha serine/threonine-protein kinase2137.0<0.01Kinase
P42336MAPK1Mitogen-activated protein kinase 118118.0<0.01Kinase
D. Protocol: Target Validation with Surface Plasmon Resonance (SPR)

Objective: To confirm and quantify the binding affinity of the compound to a putative target protein.[5]

Materials:

  • Purified recombinant target protein (e.g., BRAF)

  • This compound

  • SPR instrument and sensor chips

Procedure:

  • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Flow different concentrations of the compound over the chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Calculate the association (kon) and dissociation (koff) rate constants to determine the binding affinity (KD).

E. Data Presentation: Binding Affinity

Table 2: Binding Affinity Data from SPR

Analyte (Protein)Ligand (Compound)kon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
BRAFThis compound1.5 x 10⁵7.5 x 10⁻⁴50
AKT1This compound8.2 x 10⁴4.1 x 10⁻³500

II. Signaling Pathway Analysis

Once a primary target is validated, the next step is to understand how the compound's interaction with its target affects downstream cellular signaling pathways.[6][7][8]

A. Experimental Workflow: Signaling Pathway Analysis

Signaling_Pathway_Workflow cluster_treatment Cell Treatment cluster_assays Pathway Assays cluster_analysis Data Analysis Cells Cultured Cells Treatment Treat with Compound Cells->Treatment Lysate Cell Lysate Treatment->Lysate ReporterAssay Reporter Gene Assay Lysate->ReporterAssay PhosphoProteomics Phospho-proteomics Lysate->PhosphoProteomics WesternBlot Western Blot Lysate->WesternBlot Data Quantitative Data ReporterAssay->Data PhosphoProteomics->Data WesternBlot->Data PathwayMapping Pathway Mapping Data->PathwayMapping Mechanism Hypothesized Mechanism PathwayMapping->Mechanism

Caption: Workflow for analyzing the impact of the compound on cellular signaling pathways.

B. Protocol: Luciferase Reporter Assay

Objective: To measure the activity of a specific transcription factor regulated by a signaling pathway.

Materials:

  • Cells stably expressing a luciferase reporter construct (e.g., CREB-luc)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the reporter cells in a multi-well plate.

  • Treat the cells with a dose-response range of the compound.

  • After an appropriate incubation time, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence, which is proportional to the activity of the transcription factor.

C. Data Presentation: Reporter Assay Results

Table 3: CREB Reporter Gene Assay

Compound Concentration (µM)Luminescence (RLU)Fold Change (vs. Control)
0 (Control)10,0001.0
0.18,5000.85
15,2000.52
102,1000.21
1001,5000.15
D. Hypothetical Signaling Pathway

Based on the target identification and pathway analysis, a hypothetical signaling pathway can be proposed.

Signaling_Pathway Compound This compound BRAF BRAF Compound->BRAF Inhibits MEK MEK BRAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB GeneExpression Gene Expression (Proliferation, Survival) CREB->GeneExpression

Caption: Hypothetical signaling pathway inhibited by the compound.

III. Cellular Phenotypic Assays

The final step is to assess the overall effect of the compound on cellular behavior.

A. Protocol: Cell Viability Assay (MTT)

Objective: To determine the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell line (e.g., A375 melanoma, which often has BRAF mutations)

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

B. Data Presentation: Cell Viability

Table 4: Cell Viability (IC50) Data

Cell LineCompoundIC50 (µM)
A375 (BRAF mutant)This compound2.5
MCF-7 (BRAF wild-type)This compound> 100

Conclusion

This document provides a comprehensive suite of protocols and a strategic framework for elucidating the mechanism of action of this compound. By systematically identifying its molecular target(s), delineating the affected signaling pathways, and characterizing its cellular effects, researchers can build a robust understanding of this novel compound's biological activity, paving the way for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction.- Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor progress by TLC. - For reactions with acetic anhydride, consider a slight excess (1.2 equivalents) of the acetylating agent.[1]
Inactive reagents.- Use freshly opened or properly stored acetic anhydride. Acetic anhydride can hydrolyze over time. - Ensure the 3-piperidinemethanol starting material is pure and dry.
Low Yield Suboptimal reaction conditions.- For a catalyst-free approach with acetic anhydride, conduct the reaction at room temperature. Elevated temperatures are generally not necessary and may promote side reactions.[1] - Ensure accurate measurement of reagents.
Product loss during work-up.- The product is polar and may have some solubility in the aqueous phase. Minimize the volume of water used for washing and consider back-extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
Inefficient purification.- Optimize column chromatography conditions. Use a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol.[2] - Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to minimize peak tailing on silica gel.[2]
Presence of a Major Byproduct O-acetylation of the hydroxyl group.- Avoid acidic conditions, which can promote O-acetylation.[3] - A catalyst-free reaction with acetic anhydride at room temperature is reported to be highly chemoselective for N-acylation of amino alcohols.[1] - If O-acetylation is a persistent issue, consider protecting the hydroxyl group prior to acetylation, followed by deprotection.
Diacetylation (both N- and O-acetylation).- Use a controlled amount of acetic anhydride (around 1.2 equivalents). Using a large excess can lead to multiple acetylations.
Difficult Purification Product co-elutes with starting material.- The starting material (3-piperidinemethanol) is more polar than the product. Increase the polarity of the eluent gradually during column chromatography to ensure good separation.
Product shows significant peak tailing on silica gel column chromatography.- The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica surface.[2] - Add a basic modifier like triethylamine (0.5-1%) to your mobile phase.[2] - Consider using deactivated silica gel or alumina for chromatography.
Product is an Oil and Difficult to Handle Residual solvent.- Ensure complete removal of the solvent under high vacuum. Gentle heating on a rotary evaporator may be necessary.
Product is inherently an oil at room temperature.- If a solid is required, attempt recrystallization from a suitable solvent system. Good solvent/anti-solvent pairs to try include ethyl acetate/hexanes or dichloromethane/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most straightforward and common method is the N-acetylation of 3-piperidinemethanol using an acetylating agent like acetic anhydride. A highly efficient and eco-friendly approach involves reacting 3-piperidinemethanol with a slight excess of acetic anhydride at room temperature without a catalyst or solvent.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, 3-piperidinemethanol. A suitable eluent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The spots can be visualized using a potassium permanganate stain.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction of concern is the O-acetylation of the primary alcohol, which would result in the formation of (1-acetylpiperidin-3-yl)methyl acetate. This is more likely to occur under acidic conditions.[3] Using a catalyst-free method with acetic anhydride at room temperature generally provides high chemoselectivity for N-acetylation.[1]

Q4: What is the best way to purify the final product?

A4: Flash column chromatography on silica gel is a common and effective purification method. Due to the polarity of the compound and the presence of a basic nitrogen atom, it is advisable to use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. To prevent peak tailing, the addition of a small amount of triethylamine (0.5-1%) to the eluent is highly recommended.[2]

Q5: Is it necessary to protect the hydroxyl group before acetylation?

A5: In many cases, it is not necessary. Studies on the N-acylation of amino alcohols have shown that selective N-acetylation can be achieved with high yields without protecting the hydroxyl group, especially when using acetic anhydride under neutral, catalyst-free conditions.[1] Protection may be considered if O-acetylation is a significant and unavoidable side reaction in your specific setup.

Experimental Protocols

Protocol 1: Catalyst-Free N-acetylation of 3-Piperidinemethanol

This protocol is adapted from a general procedure for the eco-friendly and efficient N-acylation of amines and amino alcohols.[1]

Materials:

  • 3-Piperidinemethanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, MeOH)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask charged with 3-piperidinemethanol (1.0 eq), add acetic anhydride (1.2 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% TEA) until the starting material is consumed.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography.

  • Prepare a silica gel column and equilibrate with the mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

  • Load the crude reaction mixture onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol) containing 0.5% triethylamine.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-acetylation

MethodAcetylating AgentCatalystSolventTemperatureTypical YieldSelectivityReference
Catalyst-Free Acetic AnhydrideNoneNoneRoom Temp.High (85-90% for similar amino alcohols)High for N-acetylation[1]
Standard Acetylation Acetyl ChlorideBase (e.g., Pyridine, TEA)Aprotic (e.g., DCM)0 °C to Room Temp.VariableGood for N-acetylationGeneral Knowledge

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_purification Purification start 3-Piperidinemethanol reagent Acetic Anhydride (1.2 eq) reaction Stir at Room Temperature reagent->reaction tlc_monitoring Monitor by TLC reaction->tlc_monitoring column_chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH gradient + TEA) tlc_monitoring->column_chromatography Reaction Complete fraction_collection Collect Pure Fractions column_chromatography->fraction_collection solvent_removal Remove Solvent fraction_collection->solvent_removal final_product This compound solvent_removal->final_product side_reaction_pathway cluster_main Reaction Pathways cluster_desired Desired Reaction cluster_side Potential Side Reaction starting_material 3-Piperidinemethanol n_acetylation N-Acetylation (Catalyst-Free, Room Temp) starting_material->n_acetylation o_acetylation O-Acetylation (Favored by Acidic Conditions) starting_material->o_acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetylation acetic_anhydride->o_acetylation desired_product This compound n_acetylation->desired_product side_product (1-Acetylpiperidin-3-yl)methyl acetate o_acetylation->side_product

References

Technical Support Center: Purification of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an oil and will not crystallize. How can I induce crystallization?

A1: "Oiling out" is a common issue, particularly if residual solvents or impurities are present. Here are several strategies to induce crystallization:

  • Solvent System Adjustment: The choice of solvent is critical. If your current system is not working, consider a multi-solvent system. For instance, dissolve your compound in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

  • Concentration and Cooling: Slowly evaporate the solvent to create a more concentrated solution and then cool it slowly. A gradual decrease in temperature, for instance by moving the flask from room temperature to a refrigerator and then to a freezer, can promote the formation of well-defined crystals over a rapid crash precipitation.

Q2: I am seeing significant streaking on my TLC plate during column chromatography. What could be the cause and how can I fix it?

A2: Streaking on a Thin Layer Chromatography (TLC) plate, particularly for a compound like this compound which contains a basic nitrogen atom, is often due to strong interactions with the acidic silica gel.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt3) or ammonia in methanol can be added to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will neutralize the acidic sites on the silica, leading to better spot shape and improved separation.

  • Stationary Phase Choice: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography may provide a better separation.

  • Sample Loading: Ensure your sample is loaded onto the column in a minimal volume of solvent and is free of particulate matter. Overloading the column can also lead to streaking and poor separation.

Q3: My purified compound shows a persistent impurity that I am unable to remove by recrystallization or standard chromatography. What are my options?

A3: A persistent impurity suggests it has similar polarity and solubility to your target compound.

  • Derivative Formation: Consider temporarily converting your compound into a derivative to alter its physical properties. For example, the hydroxyl group could be protected (e.g., as a silyl ether). After purification of the derivative, the protecting group can be removed.

  • Alternative Chromatography: If standard silica gel chromatography is failing, explore other techniques. As mentioned, reversed-phase chromatography (C18) can be effective. Ion-exchange chromatography could also be a viable option to separate compounds based on differences in their basicity.

  • Acid/Base Extraction: An acid wash during the work-up can help remove basic impurities, while a base wash can remove acidic impurities. Given that the starting material, 3-(hydroxymethyl)piperidine, is more basic than the N-acetylated product, a careful aqueous acid wash might selectively remove unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities arise from the synthesis, which typically involves the acetylation of 3-(hydroxymethyl)piperidine. These can include:

  • Unreacted 3-(hydroxymethyl)piperidine.

  • Byproducts from the acetylating agent (e.g., acetic acid if using acetyl chloride, or residual acetic anhydride).

  • Solvents used in the reaction and work-up.

Q2: What is the recommended storage condition for this compound?

A2: Based on the functional groups present (a hydroxyl group and an amide), the compound should be stored in a cool, dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation.

Q3: Is this compound stable at room temperature?

A3: While the compound is expected to be reasonably stable at room temperature for short periods, prolonged exposure to air and moisture could lead to hydrolysis of the amide bond or other degradation pathways. For routine use, it is best to store the main stock in a freezer and keep a smaller working sample at room temperature.

Data Presentation

Due to the lack of specific quantitative data in the literature for the purification of this exact molecule, the following table is provided as a template for researchers to systematically record their findings during recrystallization solvent screening.

Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations
Example: IsopropanolSolubleVery SolubleNo-
Example: Ethyl AcetateSparingly SolubleSolubleYes, small needles-
Example: HeptaneInsolubleInsolubleNo-
Example: Ethyl Acetate/Heptane (1:1)Sparingly SolubleSolubleYes, well-formed platesOiled out initially, then crystallized
Your Data Here
Your Data Here

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Use the data from your solvent screening (see table above) to choose an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary and Mobile Phase Selection: Based on TLC analysis, select an appropriate stationary phase (silica gel is a common starting point) and a mobile phase that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For this compound, a good starting point for the eluent could be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Remember to add a small percentage of triethylamine if streaking is observed.

  • Column Packing: Prepare a column with the chosen stationary phase. Wet packing with the mobile phase is generally recommended.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., under a UV lamp or by staining).

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Path ColumnChrom Column Chromatography Crude->ColumnChrom Chromatography Path (if recrystallization fails) Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter PureSolid Pure Crystalline Product Filter->PureSolid MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor Analysis Purity Analysis (TLC, NMR, LC-MS) PureSolid->Analysis Fractions Collect & Analyze Fractions ColumnChrom->Fractions PureOil Pure Product (as oil or solid) Fractions->PureOil ImpureFractions Impure Fractions Fractions->ImpureFractions PureOil->Analysis

Caption: General purification workflow for this compound.

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Predicted Physicochemical Properties and Solubility Profile

PropertyPredicted Value/InformationImplication for Solubility
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol Moderate molecular weight, generally favorable for solubility.
Appearance Predicted to be an oil or low-melting solid.The physical state can influence the dissolution rate.
pKa (most basic) ~8.5 - 9.5 (amine)The compound is a weak base and its solubility will be pH-dependent, increasing in acidic conditions.
LogP ~0.5 - 1.5Indicates moderate lipophilicity, suggesting some aqueous solubility but also potential for solubility in organic solvents.
Aqueous Solubility Predicted to be sparingly soluble to soluble in water. Quantitative estimation: 1-10 mg/mL.May require formulation strategies for higher concentrations.
Organic Solvent Solubility Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol.These are suitable solvents for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The piperidine ring, while containing a nitrogen atom, can contribute to the molecule's overall nonpolar character, especially with the acetyl group. While the hydroxymethyl group enhances polarity and allows for hydrogen bonding with water, the overall solubility in neutral water may be limited. The solubility of this compound is also pH-dependent due to the basic nature of the piperidine nitrogen.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "solvent shifting" or "crashing out." Your compound is likely much more soluble in the organic solvent (DMSO) than in the aqueous buffer. When the concentrated DMSO stock is diluted into the aqueous buffer, the sudden change in solvent polarity causes the compound to exceed its solubility limit in the new environment and precipitate.[1][2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: It is generally recommended to keep the final concentration of DMSO in cell culture media below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[3] The exact tolerance can vary depending on the cell line and the duration of the experiment.

Q4: Can I heat the solution to dissolve my compound?

A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound by increasing its solubility and the rate of dissolution. However, you must first confirm the thermal stability of this compound, as excessive heat could lead to degradation.

Q5: I see a precipitate in my solution. Can I still use it for my experiment?

A5: No, it is not recommended to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Troubleshooting Guide: Solubility Issues

Problem Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility.- pH Adjustment: Since the compound is a weak base, decrease the pH of the buffer to below its pKa (e.g., pH 4-6) to protonate the piperidine nitrogen and increase solubility. - Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay.
Precipitation upon dilution of DMSO stock into aqueous buffer. Solvent shifting due to rapid change in polarity.- Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid dispersion. - Serial Dilution: Perform an intermediate dilution step in a solvent mixture (e.g., 50% DMSO/50% aqueous buffer) before the final dilution.[2]
Solution is clear initially but becomes cloudy over time. Compound is kinetically soluble but thermodynamically insoluble at the tested concentration.- Lower the Final Concentration: The working concentration may be in a metastable region. Reducing the concentration can improve long-term stability. - Prepare Fresh Solutions: Prepare working solutions immediately before use to minimize the time for precipitation to occur.
Inconsistent results in biological assays. Precipitation in the assay medium leading to variable effective concentrations.- Confirm Solubility in Assay Medium: The components of complex media (e.g., proteins in cell culture medium) can affect solubility. Visually inspect for precipitation under a microscope. - Use Solubilizing Agents: Consider advanced formulation strategies like complexation with cyclodextrins or creating a solid dispersion if higher concentrations are required.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to quickly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Dilution Series: In the 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Add Aqueous Buffer: To each well containing the DMSO dilutions, rapidly add the aqueous buffer to achieve a final desired volume and a consistent final DMSO concentration (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple method to prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol or methanol

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (commonly 1:1 or 1:2).

  • Wetting the Cyclodextrin: In the mortar, add the calculated amount of HP-β-CD. Add a small amount of a water/alcohol mixture to form a paste.

  • Kneading: Add the this compound to the paste and knead the mixture for 30-60 minutes. The mixture should remain as a paste; add more of the solvent mixture if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder using the pestle and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Determine the aqueous solubility of the resulting powder using the kinetic solubility assay described above and compare it to the uncomplexed compound.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of the compound.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or polyethylene glycol 6000 (PEG 6000))

  • A volatile organic solvent in which both the compound and the polymer are soluble (e.g., ethanol or methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolution: Accurately weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:5 weight ratio) and dissolve them in a sufficient volume of the organic solvent in the round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Continue the evaporation until a thin, solid film is formed on the inner surface of the flask. Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for its dissolution properties and compared to the physical mixture and the pure compound.

Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways where this compound might be investigated, for instance, in the context of neuroscience drug discovery, a common field for piperidine-containing compounds.

experimental_workflow cluster_prep Compound Preparation & Solubility cluster_screening In Vitro Screening cluster_analysis Data Analysis & Next Steps stock 10 mM Stock in DMSO working Working Dilutions in Assay Buffer stock->working Dilution sol_test Kinetic Solubility Assay stock->sol_test Solubility Limit Determination binding Neurotransmitter Receptor Binding Assay working->binding functional Functional Assay (e.g., cAMP measurement) working->functional cell_based Cell-Based Assay (Neuronal Cell Line) working->cell_based data Data Analysis (IC50/EC50 Determination) binding->data functional->data cell_based->data hit Hit Identification data->hit lead_opt Lead Optimization hit->lead_opt

Caption: A typical experimental workflow for in vitro screening of a CNS drug candidate.

signaling_pathway ligand Neurotransmitter (e.g., Dopamine) receptor G-Protein Coupled Receptor (e.g., D2 Receptor) ligand->receptor Binds & Activates compound This compound (Test Compound) compound->receptor Binds & Modulates (Agonist/Antagonist?) g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Response pka->downstream Phosphorylates Targets troubleshooting_logic start Compound Precipitation Observed q1 When does it precipitate? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time in aqueous buffer q1->over_time Over Time q2 Is final concentration > predicted solubility? immediate->q2 thermo_issue Kinetic vs. Thermodynamic Solubility Issue over_time->thermo_issue sol_shift Likely Solvent Shift q2->sol_shift No s3 Adjust pH. Use co-solvents. Consider formulation. q2->s3 Yes s1 Lower final concentration. Use serial dilution. Increase mixing energy. sol_shift->s1 s2 Prepare fresh solutions. Lower concentration. thermo_issue->s2

References

stability and degradation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. The information is designed to address common challenges encountered during experimental work involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The piperidine ring and the hydroxymethyl group may be susceptible to oxidation.

  • Solvent: The choice of solvent can influence the rate and pathway of degradation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the functional groups present in the molecule (N-acetyl amide, tertiary amine within the piperidine ring, and a primary alcohol), the following degradation pathways are plausible:

  • Hydrolysis: The most likely degradation pathway is the hydrolysis of the N-acetyl amide bond to yield 3-(hydroxymethyl)piperidine and acetic acid. This can be catalyzed by acid or base.

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The hydroxymethyl group can also be oxidized to an aldehyde or a carboxylic acid.

  • Ring Opening: Under harsh conditions, such as strong oxidation, the piperidine ring may undergo cleavage.[1][2]

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • pH: Maintain a neutral pH (around 7) if possible, as both acidic and basic conditions can promote hydrolysis.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or unexpected peaks in chromatogram. Degradation of this compound.1. Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature, protected from light, and at an appropriate pH. 2. Perform Forced Degradation Study: Intentionally degrade the compound under stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products. This will help confirm if the unexpected peaks correspond to degradants.[3][4] 3. Use a Freshly Prepared Standard: Compare the chromatogram of the stored sample with that of a freshly prepared standard to confirm the loss of the parent compound.
Inconsistent analytical results between experiments. Instability of the compound in the analytical mobile phase or sample diluent.1. Assess Mobile Phase Compatibility: Investigate the stability of the compound in the mobile phase over the typical run time of the analytical method. 2. Evaluate Sample Diluent: Ensure the chosen sample diluent does not cause degradation. A buffer at a neutral pH is often a good choice. 3. Minimize Sample Preparation Time: Prepare samples immediately before analysis to reduce the time the compound spends in solution at room temperature.
Precipitate formation in the solution upon storage. Formation of a less soluble degradation product or change in solubility due to pH shift.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS or NMR to identify its structure. 2. Analyze the Supernatant: Analyze the remaining solution to determine the concentration of the parent compound and identify any soluble degradation products. 3. Adjust Storage Conditions: Consider using a different solvent or buffering the solution to maintain a pH where all components remain soluble.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Major Degradation Product(s) Observed
0.1 M HCl (60 °C, 24h)25.4%Hydrolysis Product (HP-1)
0.1 M NaOH (60 °C, 24h)45.8%Hydrolysis Product (HP-1)
3% H₂O₂ (RT, 24h)15.2%Oxidation Product (OP-1)
Heat (80 °C, 48h)10.5%Hydrolysis Product (HP-1)
Photolytic (UV light, 24h)5.1%Minor unidentified peaks

Table 2: Stability of this compound at Different Temperatures

Temperature Initial Concentration (µg/mL) Concentration after 7 days (µg/mL) % Remaining
4 °C100.098.598.5%
25 °C (Room Temp)100.092.192.1%
40 °C100.078.378.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80 °C for 48 hours.[5]

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Visualizations

cluster_main Potential Degradation Pathways Parent This compound HP1 3-(hydroxymethyl)piperidine + Acetic Acid Parent->HP1  Hydrolysis (Acid/Base) OP1 This compound N-oxide Parent->OP1  Oxidation (N-oxide formation) OP2 1-(3-formylpiperidin-1-yl)ethanone Parent->OP2  Oxidation (alcohol to aldehyde) RingOpened Ring-Opened Products OP1->RingOpened  Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Study Workflow start Start: Sample in Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Pathway data->pathway end End: Determine Stability Profile pathway->end

Caption: Experimental workflow for a stability study.

cluster_troubleshooting Troubleshooting Logic start Unexpected Results (e.g., new peaks, loss of parent) check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage fresh_standard Analyze Fresh Standard start->fresh_standard is_degradation Is Degradation Confirmed? check_storage->is_degradation fresh_standard->is_degradation forced_degradation Perform Forced Degradation Study is_degradation->forced_degradation Yes no_degradation Issue is Not Compound Stability (Check instrument, method, etc.) is_degradation->no_degradation No identify_peaks Identify Degradant Peaks forced_degradation->identify_peaks optimize_conditions Optimize Storage/Experimental Conditions identify_peaks->optimize_conditions

Caption: Troubleshooting decision tree for unexpected analytical results.

References

troubleshooting inconsistent results in 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Our goal is to help you address common challenges and ensure the accuracy and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with CAS number 170302-87-1, is a heterocyclic organic compound.[1] The piperidine ring is a common structural motif in many biologically active molecules and pharmaceuticals.[2][3][4] Derivatives of piperidine are explored in various therapeutic areas, including as anticancer agents, analgesics, and antipsychotics.[4] This specific compound may be used as a building block in the synthesis of more complex molecules for drug discovery and development.

Q2: What are some of the key physicochemical properties of this compound to be aware of?

A2: The molecular formula is C8H15NO2 and the molecular weight is 157.213 g/mol .[1] Its structure contains a hydroxyl group and a tertiary amide, which will influence its solubility, polarity, and potential for hydrogen bonding. Understanding these properties is crucial for selecting appropriate solvents and assay conditions. The piperidine nitrogen is basic, and its protonation state will be pH-dependent, which can affect its interaction with biological targets and analytical columns.[2][5]

Q3: My analytical results (e.g., HPLC, LC-MS) for piperidine derivatives are showing inconsistent retention times or extra peaks. What could be the cause?

A3: Inconsistent retention times or the appearance of multiple peaks for a pure piperidine derivative can be due to several factors.[5] One common issue is the compound existing in different ionization states (free base vs. protonated acid form) during the analysis.[5] This can be influenced by the pH of the mobile phase.[5] It has been observed that hydrochloride salts of piperidine derivatives may elute as a single peak, while their corresponding free bases show two peaks.[5] To address this, consider adjusting the mobile phase pH with buffers or additives like trifluoroacetic acid (TFA).[5] Other potential causes include column overload, the use of a solvent that is too strong, or interactions with the stationary phase.[5]

Q4: I am observing high variability or poor reproducibility in my biological assays with this compound. What are the potential sources of this inconsistency?

A4: High variability in biological assays with piperidine compounds can stem from compound aggregation.[6] Small molecules, particularly those with some lipophilicity, can self-associate in aqueous solutions to form colloidal aggregates.[6] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results and steep, difficult-to-reproduce dose-response curves.[6] Minor changes in assay conditions like incubation time, mixing, and the type of plasticware used can significantly impact the degree of aggregation and, consequently, the assay outcome.[6]

Q5: How can I determine if my compound is aggregating in my assay?

A5: A common method to test for aggregation-based activity is to re-run the assay with the addition of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at a concentration of ~0.01%).[6] If the compound's inhibitory activity is due to aggregation, the presence of the detergent will disrupt the aggregates, leading to a significant reduction in potency (an increase in the IC50 value).[6] Other biophysical techniques like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) can also be used to detect the formation of aggregates in solution.[6]

Troubleshooting Guides

Issue 1: Inconsistent Chromatographic Results (HPLC/LC-MS)
Symptom Potential Cause Suggested Solution
Peak Tailing or Broadening Secondary interactions between the basic piperidine nitrogen and silanol groups on the stationary phase.Use a column with end-capping. Add a competitive base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH to ensure a consistent protonation state.
Split or Multiple Peaks for a Pure Compound On-column ionization changes or slow conformational isomerism. The compound may be interacting with the stationary phase in multiple ways.[5]Add a buffer or an ion-pairing agent (like TFA) to the mobile phase to ensure a single ionic form.[5] Adjusting the column temperature may help resolve issues related to conformational isomers.
Shifting Retention Times Inconsistent mobile phase preparation, column degradation, or temperature fluctuations.Ensure precise and consistent mobile phase preparation. Use a column thermostat to maintain a constant temperature. Flush the column thoroughly after each run.
Issue 2: High Background or False Positives in Biological Assays
Symptom Potential Cause Suggested Solution
High and Variable Inhibition Across Assays Compound aggregation leading to non-specific inhibition.[6]Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[6] Pre-incubate the compound in the assay buffer and centrifuge to remove any precipitated material before adding to the assay plate.
Steep Dose-Response Curve with a High Hill Slope This is a characteristic sign of an aggregating compound.[6]Perform the detergent counter-screen as described above. Consider modifying the compound's structure to improve solubility and reduce aggregation propensity.
Irreproducible IC50 Values Sensitivity to minor variations in assay conditions due to aggregation.[6]Standardize all assay parameters, including incubation times, mixing steps, and the type of microplates used.[6] Confirm the compound's solubility in the assay buffer at the highest concentration tested.
Issue 3: Compound Instability and Degradation
Symptom Potential Cause Suggested Solution
Loss of Activity Over Time in Solution Hydrolysis of the amide bond or oxidation of the hydroxyl group. Some complex piperidine derivatives are sensitive to pH, light, and temperature.[7][8]Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in an inert atmosphere if necessary.[9] Conduct stability studies under different conditions (pH, light, temperature) to understand the compound's liability.[7][8]
Appearance of New Peaks in a Re-analyzed Sample Degradation of the compound.Use a stability-indicating analytical method (e.g., HPLC with a gradient that can separate potential degradants) to monitor purity over time.[10] Characterize the degradation products using LC-MS to understand the degradation pathway.

Experimental Protocols & Methodologies

Protocol 1: HPLC Method for Purity Assessment

This is a general starting method that may require optimization for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol 2: Detergent Counter-Screen for Aggregation
  • Objective: To determine if the observed biological activity is due to compound aggregation.

  • Procedure:

    • Prepare two sets of serial dilutions of the compound in the assay buffer.

    • To one set of dilutions, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01%.

    • The other set of dilutions will not contain detergent and will serve as the control.

    • Run the biological assay in parallel with both sets of compound dilutions.

    • Generate dose-response curves and calculate the IC50 values for both conditions (with and without detergent).

  • Interpretation: A significant rightward shift (e.g., >5-10 fold increase) in the IC50 value in the presence of the detergent suggests that the compound's activity is likely due to aggregation.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent or Irreproducible Assay Results check_purity Step 1: Verify Compound Purity and Identity (HPLC, LC-MS, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure purify Action: Re-purify or Synthesize New Batch is_pure->purify No check_aggregation Step 2: Investigate Compound Aggregation is_pure->check_aggregation Yes purify->check_purity detergent_screen Action: Perform Detergent Counter-Screen check_aggregation->detergent_screen aggregation_positive Is Activity Sensitive to Detergent? detergent_screen->aggregation_positive aggregation_artifact Conclusion: Results are Likely an Aggregation Artifact aggregation_positive->aggregation_artifact Yes check_stability Step 3: Assess Compound Stability aggregation_positive->check_stability No stability_study Action: Perform Stability Studies (Time, Temp, pH, Light) check_stability->stability_study is_stable Is the Compound Stable? stability_study->is_stable optimize_storage Action: Optimize Storage and Handling Conditions is_stable->optimize_storage No optimize_assay Step 4: Optimize Assay Conditions is_stable->optimize_assay Yes optimize_storage->check_stability end Consistent Results Achieved optimize_assay->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Overcoming Resistance to Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered when working with piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to piperidine-based anticancer agents?

A1: Resistance to piperidine-based compounds is multifaceted and largely depends on the specific drug class. However, some common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a major cause of multidrug resistance (MDR).[1][2][3][4] These transporters actively pump a wide range of structurally diverse compounds, including many piperidine-containing drugs, out of the cancer cell, reducing their intracellular concentration and efficacy.[1][5][6]

  • Target Alterations: Mutations in the drug's molecular target can prevent or reduce drug binding, rendering the compound ineffective.[7] For instance, mutations in the ESR1 gene, which encodes the estrogen receptor, are a common mechanism of resistance to selective estrogen receptor degraders (SERDs).[8][9][10][11][12] Similarly, mutations in the PARP1 enzyme can confer resistance to PARP inhibitors.[7][13]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the drug's inhibitory effect. For example, in the context of PARP inhibitors, the restoration of homologous recombination (HR) repair pathways can bypass the need for PARP-mediated DNA repair, leading to resistance.[5][7][14]

  • Alterations in Cell Cycle and Apoptosis Regulation: Changes in the expression or function of proteins that regulate the cell cycle and apoptosis can also contribute to drug resistance.

Q2: My cells are showing resistance to a piperidine-based PARP inhibitor. What are the likely causes and how can I investigate them?

A2: Resistance to PARP inhibitors, including those with a piperidine scaffold, is a significant clinical challenge. The primary mechanisms to investigate are:

  • Restoration of Homologous Recombination (HR) Repair: This is a predominant mechanism of resistance.[5][7]

    • Secondary or Reversion Mutations: Look for secondary mutations in BRCA1/2 or other HR-related genes (e.g., RAD51C, RAD51D) that restore their function.[15]

    • Loss of 53BP1: Downregulation of 53BP1 can partially restore HR function.

  • Increased Drug Efflux: Upregulation of P-glycoprotein (ABCB1) can lead to increased efflux of some PARP inhibitors.[5]

  • Changes in PARP1 Expression or Function:

    • Decreased PARP1 Expression: Lower levels of the PARP1 enzyme can lead to reduced drug target availability.[7]

    • PARP1 Mutations: Specific point mutations in PARP1 can prevent the inhibitor from binding effectively.[7]

Troubleshooting Steps:

  • Sequence BRCA1/2 and other HR-related genes to identify reversion mutations.

  • Perform Western blot or qPCR to assess the expression levels of 53BP1 and PARP1.

  • Conduct a drug efflux assay using a fluorescent substrate for P-gp (e.g., Rhodamine 123) to determine if efflux pump activity is increased.[16]

  • Sequence the PARP1 gene to check for resistance-conferring mutations.

Q3: We are observing acquired resistance to a piperidine-containing Selective Estrogen Receptor Degrader (SERD) in our breast cancer cell line. What is the most probable cause?

A3: The most common mechanism of acquired resistance to SERDs in ER-positive breast cancer is the development of mutations in the estrogen receptor gene (ESR1).[8][10][11][12] These mutations often occur in the ligand-binding domain of the receptor, leading to constitutive, ligand-independent activation of the receptor, thereby rendering SERDs that target the ligand-binding site ineffective.

Troubleshooting Steps:

  • ESR1 Mutation Testing: The American Society of Clinical Oncology (ASCO) recommends testing for ESR1 mutations in patients with recurrent or progressive metastatic breast cancer on endocrine therapy.[9][11][12] This can be done on tumor tissue or, preferably, through a liquid biopsy (ctDNA analysis), which can be more sensitive.[8][10][11]

Q4: Can piperine be used to overcome multidrug resistance (MDR)?

A4: Yes, piperine, a naturally occurring piperidine alkaloid found in black pepper, has been shown to be effective in overcoming MDR.[1][6][16][17] Its primary mechanism of action is the inhibition of ABC transporters, including P-gp, MRP1, and BCRP.[1][6] By blocking these efflux pumps, piperine can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells.[1][16]

Troubleshooting Guides

Problem: Decreased efficacy of a novel piperidine-based compound in a cancer cell line over time.
Possible Cause Suggested Troubleshooting Steps
Increased Drug Efflux 1. Assess ABC Transporter Expression: Perform Western blot or qPCR to quantify the protein or mRNA levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).2. Functional Efflux Assay: Use a fluorescent substrate-based assay (e.g., Rhodamine 123 or Calcein-AM accumulation) with and without a known inhibitor of the suspected transporter to confirm increased efflux activity.[16]
Target Mutation 1. Sequence the Target Gene: If the molecular target of your compound is known, sequence the gene in both the sensitive and resistant cell lines to identify any acquired mutations.2. Binding Affinity Assay: If a mutation is found, perform a binding assay (e.g., surface plasmon resonance) to determine if the mutation affects the binding affinity of your compound.
Activation of Bypass Pathways 1. Phospho-protein Array: Use a phospho-protein array to screen for changes in the activation status of various signaling pathways between sensitive and resistant cells.2. Western Blot Analysis: Validate the findings from the array by performing Western blots for key phosphorylated proteins in the identified bypass pathway.
Altered Cell Cycle Profile 1. Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to compare the cell cycle distribution of sensitive and resistant cells after treatment.[18][19][20][21]
Inhibition of Apoptosis 1. Apoptosis Assays: Perform assays to measure apoptosis, such as Annexin V/PI staining, TUNEL assay, or caspase activity assays, to determine if the resistant cells have a diminished apoptotic response to the compound.[18][22][23][24][25][26]

Quantitative Data Summary

Table 1: Effect of Piperine on Reversing Doxorubicin Resistance

Cell LineResistance MechanismCompoundConcentrationFold Reversal of ResistanceReference
MCF-7/DOXP-gp OverexpressionPiperine50 µM32.16[1]
A-549/DDPP-gp OverexpressionPiperine50 µM14.14[1]

Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[27]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[27]
Compound 17aPC3Prostate0.81[27]
Compound 17aMGC803Gastric1.09[27]
Compound 17aMCF-7Breast1.30[27]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[27]
Compound 16HT29Colon4.1 (GI50, µg/mL)[27]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[27]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the piperidine-based compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for ABC Transporter Expression
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp, anti-MRP1, or anti-BCRP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for Apoptosis Detection
  • Cell Preparation: Culture cells on coverslips or in a multi-well plate. Induce apoptosis with the piperidine-based compound. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[22]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[22][24][26]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[22][26]

  • Detection:

    • Direct Detection: If a fluorescently labeled dUTP was used, proceed to counterstaining.

    • Indirect Detection: If BrdUTP was used, incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI or Hoechst.[22]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Line Cell Line Drug Treatment Drug Treatment Cell Line->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Assess Cytotoxicity Western Blot Western Blot Incubation->Western Blot Analyze Protein Expression Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Detect Programmed Cell Death Migration Assay Migration Assay Incubation->Migration Assay Evaluate Metastatic Potential IC50 Determination IC50 Determination Viability Assay->IC50 Determination Protein Quantification Protein Quantification Western Blot->Protein Quantification Quantify Apoptosis Quantify Apoptosis Apoptosis Assay->Quantify Apoptosis Measure Migration Measure Migration Migration Assay->Measure Migration

Caption: General experimental workflow for evaluating resistance to piperidine-based compounds.

abc_transporter_mechanism cluster_cell Cancer Cell Piperidine_Compound Piperidine-based Compound ABC_Transporter ABC Transporter (e.g., P-gp) Intracellular_Space Intracellular Space Piperidine_Compound->Intracellular_Space Enters Cell Extracellular_Space Extracellular Space ABC_Transporter->Extracellular_Space Efflux Intracellular_Space->ABC_Transporter Binding

Caption: Mechanism of ABC transporter-mediated drug efflux of piperidine-based compounds.

parpi_resistance cluster_resistance Resistance Mechanisms PARP_Inhibitor Piperidine-based PARP Inhibitor PARP1 PARP1 Enzyme PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Trapping leads to DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP1 DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death in HR-deficient cells HR_Restoration Homologous Recombination Restoration HR_Restoration->Cell_Death Prevents Pgp_Efflux P-gp Mediated Efflux Pgp_Efflux->PARP_Inhibitor Reduces intracellular concentration PARP1_Mutation PARP1 Mutation PARP1_Mutation->PARP_Inhibitor Prevents binding

Caption: Signaling pathway of PARP inhibition and mechanisms of resistance.

References

Technical Support Center: Analysis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting this compound and its metabolites?

A1: The primary challenges stem from the physicochemical properties of the parent compound and its expected metabolites:

  • High Polarity: The presence of the hydroxymethyl group and potential polar metabolites (e.g., carboxylic acid derivatives) leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2]

  • Low Volatility: The polar nature of these compounds makes them unsuitable for direct analysis by gas chromatography (GC) without derivatization.[3]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous substances can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.

  • Metabolic Instability: The piperidine ring can be susceptible to metabolism, leading to a variety of metabolites that may be present at low concentrations.[4][5]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound and its metabolites in biological matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most recommended technique.[3][6] It offers the high sensitivity and selectivity required to detect and quantify low concentrations of the parent drug and its metabolites in complex biological fluids.[7] High-performance liquid chromatography (HPLC) with UV detection may be suitable for the parent compound if concentrations are high enough, but it lacks the sensitivity and specificity for metabolite analysis.[3] Gas chromatography-mass spectrometry (GC-MS) can be used, but it typically requires a derivatization step to increase the volatility of the analytes.[3][8]

Q3: What are the expected major metabolic pathways for this compound?

A3: Based on the structure, the following metabolic transformations are likely:

  • Oxidation of the primary alcohol: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Hydroxylation of the piperidine ring: Cytochrome P450 enzymes can introduce hydroxyl groups at various positions on the piperidine ring.[9]

  • N-deacetylation: The acetyl group on the piperidine nitrogen may be removed.

  • Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Retention in Reversed-Phase LC

Symptoms:

  • Broad, tailing, or split peaks.

  • Analyte elutes at or near the solvent front (void volume).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Polarity of Analytes Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2]HILIC columns are specifically designed to retain and separate polar compounds.[2][10]
Use a polar-embedded or polar-endcapped RPLC column.These columns offer better retention for polar analytes compared to standard C18 columns.
Secondary Interactions with Column Silanols Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.This can help to reduce peak tailing caused by the basic piperidine nitrogen interacting with residual silanol groups on the column.
Use a mobile phase with a lower pH (e.g., using formic acid) to protonate the piperidine nitrogen.Protonation can improve peak shape for basic compounds.
Issue 2: Low Signal Intensity or High Signal Variability in MS Detection

Symptoms:

  • Low analyte response.

  • Inconsistent results between injections.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Ion Suppression Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Removing interfering matrix components can significantly reduce ion suppression.[7]
Dilute the sample.This can reduce the concentration of interfering matrix components.
Use a stable isotope-labeled internal standard.This can compensate for signal variability caused by matrix effects and instrument drift.[11]
Poor Ionization Efficiency Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).Fine-tuning the source conditions can enhance the ionization of the target analytes.
Evaluate different ionization modes (ESI vs. APCI, positive vs. negative).The choice of ionization technique can have a significant impact on signal intensity.
Issue 3: Low Recovery During Sample Preparation

Symptoms:

  • Consistently low quantitative results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Extraction Solvent For LLE, test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).The choice of solvent is critical for efficiently extracting the analytes from the aqueous biological matrix.[7]
Inefficient SPE Sorbent Screen different SPE sorbents (e.g., mixed-mode cation exchange, polymeric).A sorbent that provides multiple interaction modes can improve retention and recovery of polar and basic compounds.
Analyte Instability Keep samples on ice or at 4°C during processing.[12]This minimizes potential degradation of metabolites.
Investigate the need for pH adjustment of the sample before extraction.The charge state of the analytes can affect their partitioning behavior during extraction.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Quantification in Human Plasma

1. Sample Preparation (Solid Phase Extraction - Mixed-Mode Cation Exchange):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Pre-treat 100 µL of plasma with 200 µL of 4% phosphoric acid in water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

Parameter Condition
LC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions (Hypothetical):

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound158.1114.1
Carboxylic acid metabolite172.1128.1
Ring-hydroxylated metabolite174.1114.1

Note: These are predicted transitions and must be optimized experimentally.

Visualizations

Logical Workflow for Method Development

MethodDevelopment cluster_LC LC Method cluster_SamplePrep Sample Preparation cluster_MS MS Method LC_Column Column Selection (HILIC vs RPLC) LC_MobilePhase Mobile Phase Optimization LC_Column->LC_MobilePhase MS_Ionization Ionization Mode (ESI vs APCI) LC_MobilePhase->MS_Ionization Sample_LLE Liquid-Liquid Extraction Sample_LLE->LC_Column Sample_SPE Solid Phase Extraction Sample_SPE->LC_Column MS_Fragmentation Fragmentation Optimization MS_Ionization->MS_Fragmentation Validation Method Validation MS_Fragmentation->Validation Start Define Analytical Requirements Start->Sample_LLE Start->Sample_SPE

Caption: A logical workflow for developing an analytical method.

Predicted Metabolic Pathway

MetabolicPathway Parent This compound Metabolite1 Oxidation: Carboxylic Acid Metabolite Parent->Metabolite1 Oxidation Metabolite2 Ring Hydroxylation: Hydroxylated Metabolite Parent->Metabolite2 Hydroxylation Metabolite3 N-deacetylation: Deacetylated Metabolite Parent->Metabolite3 Deacetylation Metabolite4 Conjugation: Glucuronide Conjugate Metabolite2->Metabolite4 Glucuronidation

Caption: Predicted metabolic pathways for the parent compound.

Troubleshooting Logic for Low MS Signal

TroubleshootingMS Start Low MS Signal Detected Check_SamplePrep Review Sample Preparation Recovery Start->Check_SamplePrep Check_Ionization Optimize MS Source Parameters Start->Check_Ionization Check_Matrix Investigate Matrix Effects Start->Check_Matrix Solution_SPE Improve Sample Cleanup (SPE/LLE) Check_Matrix->Solution_SPE Solution_Dilute Dilute Sample Check_Matrix->Solution_Dilute Solution_IS Use Isotope-Labeled Internal Standard Check_Matrix->Solution_IS

Caption: Troubleshooting guide for low mass spectrometry signals.

References

addressing off-target effects of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not extensively characterized in publicly available scientific literature. As such, specific data regarding its biological targets and off-target effects are limited. This technical support guide provides general strategies, hypothetical scenarios, and standardized protocols for investigating the potential off-target effects of a novel bioactive compound with this or a similar chemical scaffold. The data presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target liabilities for a compound containing an N-acetyl-piperidine scaffold?

A1: While compound-specific, the N-acetyl-piperidine motif presents features that could lead to off-target interactions. The piperidine ring's basic nitrogen can interact with acidic residues in various protein binding pockets.[1] Potential off-target families for piperidine-containing molecules include G-protein coupled receptors (GPCRs), kinases, ion channels (such as hERG), and proteases.[1][2]

Q2: My compound shows an interesting phenotype in my primary assay. How do I begin to investigate if this is an on-target or off-target effect?

A2: The first step is to establish a clear dose-response relationship. Next, if you have a known target, a critical experiment is to test your compound in a system where the target is absent or inactive. This can be achieved using CRISPR/Cas9 to create a target knockout cell line.[3] If the compound's effect persists in the knockout cells, it strongly suggests an off-target mechanism.[3]

Q3: What is a cost-effective strategy for identifying potential off-targets for a novel compound?

A3: A tiered screening approach is highly recommended.[1]

  • Tier 1 (In Silico): Use computational methods to screen your compound's structure against databases of known pharmacophores and protein binding sites. This can generate a preliminary list of potential off-targets to investigate experimentally.[1][4][5]

  • Tier 2 (Focused Panel Screening): Test the compound against commercially available panels of common off-target proteins, such as a safety panel (including hERG, GPCRs) and a broad kinase panel.[1]

  • Tier 3 (Unbiased "-Omics"): If a clear off-target is not identified, employ chemoproteomics or transcriptomics to find which proteins or pathways are perturbed by your compound in an unbiased manner.

Q4: How can I improve the selectivity of my piperidine-containing lead compound?

A4: Rational drug design can help mitigate off-target effects. Strategies include increasing the structural rigidity of the piperidine scaffold, for example, by creating bridged analogs, to favor a conformation specific to the intended target.[2] Additionally, modifying substituents to optimize physicochemical properties like lipophilicity (LogP) can reduce non-specific binding.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

You observe potent cytotoxicity in your cancer cell line screen, but this effect does not correlate with the inhibition of your intended target, Kinase X.

Troubleshooting Workflow

G A Unexpected Cytotoxicity Observed B Is Target X essential for viability in this cell line? A->B C Generate Target X Knockout (KO) cell line using CRISPR/Cas9 B->C Uncertain D Perform Dose-Response Viability Assay (WT vs. KO cells) C->D E KO cells are resistant D->E Outcome 1 F KO cells remain sensitive D->F Outcome 2 G Effect is likely ON-TARGET. Investigate downstream signaling. E->G H Effect is OFF-TARGET. Proceed to off-target identification. F->H I Perform Broad Kinase Panel Screen H->I J Identify potent off-target kinases (e.g., Kinase Y, Kinase Z) I->J

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Possible Cause & Resolution:

  • Cause: The compound inhibits one or more essential off-target kinases with higher potency than the intended target.

  • Solution:

    • Validate On-Target Engagement: Confirm that your compound does not affect the viability of a cell line where your primary target (Kinase X) has been knocked out. See Protocol 1: Target Validation using CRISPR-KO Cell Lines.

    • Screen for Off-Targets: Submit the compound for profiling against a broad panel of kinases (e.g., >400 kinases). This can identify unintended targets that are critical for cell survival.

    • Analyze Results: Compare the IC₅₀ values from the kinase panel with the cytotoxic EC₅₀. A strong correlation between inhibition of a specific off-target kinase (e.g., Kinase Y) and cytotoxicity suggests it may be the mechanism of action.

Problem 2: Biochemical Potency Does Not Translate to Cellular Activity

Your compound is a potent inhibitor of isolated Target Z in a biochemical assay (IC₅₀ < 100 nM), but shows weak or no activity in cell-based assays (EC₅₀ > 10 µM).

Possible Causes & Solutions:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Solution: Perform a cellular thermal shift assay (CETSA) or use a NanoBRET assay to measure direct target engagement within intact cells. If engagement is poor, medicinal chemistry efforts may be needed to improve permeability.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

    • Solution: Measure the fraction of compound bound to plasma proteins. Repeat the cellular assay in low-serum media to see if potency increases.

  • Rapid Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux pumps (e.g., P-gp) or rapidly metabolized into an inactive form.

    • Solution: Co-incubate your compound with known efflux pump inhibitors. Measure compound stability over time in the presence of liver microsomes or by analyzing cell lysates via LC-MS.

Quantitative Data Summary

The following tables represent hypothetical data for a compound like this compound, here termed "Compound-HMP-E".

Table 1: Kinase Selectivity Profile (Hypothetical Data)

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)
Target X (Intended) 95%85
Kinase Y98%25
Kinase Z92%40
CDK2/CycA85%150
VEGFR230%> 1,000
EGFR15%> 5,000
... (400+ other kinases)<10%>10,000

Table 2: Cellular Activity Profile (Hypothetical Data)

Cell LineTarget X ExpressionEC₅₀ (µM) - Cytotoxicity
Cancer Line A (WT)High0.25
Cancer Line A (Target X KO)None0.28
Normal FibroblastLow> 50

Experimental Protocols

Protocol 1: Target Validation using CRISPR-KO Cell Lines

Objective: To determine if the cytotoxic effect of a compound is mediated by its intended target.

Methodology:

  • Generation of Knockout Cell Line:

    • Use CRISPR/Cas9 technology to generate a stable knockout of the target gene in the cancer cell line of interest.

    • Select and validate at least two independent clones to control for clonal variation.

    • Confirm the absence of the target protein via Western Blot analysis.[3]

  • Dose-Response Viability Assay:

    • Plate the wild-type (WT) and knockout (KO) cells at identical densities in 96-well plates.

    • Treat both cell lines with a serial dilution of the compound (e.g., 10 concentrations ranging from 1 nM to 50 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a standard period (e.g., 72 hours).

    • Assess cell viability using a suitable assay such as CellTiter-Glo®.[3]

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for each cell line.

    • Plot the dose-response curves and calculate the EC₅₀ for both WT and KO cell lines.

    • Expected Outcome (On-Target): The KO cells will show a significant rightward shift in the dose-response curve (higher EC₅₀), indicating resistance.

    • Expected Outcome (Off-Target): The dose-response curves for WT and KO cells will be nearly identical, indicating the cytotoxic effect is independent of the intended target.[3]

Protocol 2: In-Cellular Kinase Phosphorylation Assay (ELISA)

Objective: To measure the inhibition of a specific kinase signaling pathway inside the cell.

G cluster_0 Experimental Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Compound-HMP-E (various concentrations) B->C D Incubate 2h C->D E Lyse cells D->E F Transfer lysate to coated ELISA plate E->F G Incubate with phospho-specific detection antibody F->G H Add HRP-secondary Ab & TMB Substrate G->H I Read Absorbance at 450 nm H->I

Caption: Workflow for a cell-based phosphorylation ELISA.

Materials:

  • Cell line expressing the target kinase and its substrate.

  • 96-well cell culture plates.

  • Cell lysis buffer.

  • ELISA plate pre-coated with a capture antibody for the substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody and TMB substrate.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate to achieve 80-90% confluency on the day of the experiment.[6]

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include positive (known inhibitor) and negative (vehicle) controls. Incubate for a predetermined time (e.g., 1-2 hours) to allow for target inhibition.[6]

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer to each well.[6]

  • ELISA:

    • Transfer cell lysates to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash wells and add the phospho-specific detection antibody. Incubate for 1 hour.

    • Wash wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash wells and add TMB substrate. Stop the reaction with 2N H₂SO₄.[6]

  • Data Analysis: Measure absorbance at 450 nm. A decrease in signal relative to the vehicle control indicates inhibition of the kinase in the cellular context. Calculate the EC₅₀ from the dose-response curve.

Hypothetical Signaling Pathway Analysis

The diagram below illustrates a hypothetical scenario where Compound-HMP-E, intended to inhibit Target X, also potently inhibits an off-target kinase (Kinase Y), which is a key node in a pro-survival pathway. This off-target inhibition could explain the observed cytotoxicity.

G GF Growth Factor GFR GF Receptor GF->GFR KinaseY Kinase Y (Off-Target) GFR->KinaseY SubstrateY Substrate Y KinaseY->SubstrateY phosphorylates ProSurvival Pro-Survival Signaling (e.g., p-AKT) SubstrateY->ProSurvival CellViability Cell Viability ProSurvival->CellViability TargetX Target X (Intended Target) TargetX_Pathway Target X Pathway TargetX->TargetX_Pathway PhenotypeX Phenotype X TargetX_Pathway->PhenotypeX Compound Compound-HMP-E Compound->KinaseY Potently Inhibits (OFF-TARGET) Compound->TargetX Inhibits (intended)

Caption: Hypothetical off-target inhibition of a pro-survival pathway.

References

Technical Support Center: Improving the Oral Bioavailability of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working on piperidine-based inhibitors. It provides practical troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the oral bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?

A1: Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The compound might dissolve but may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1] This metabolic breakdown reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]

Q2: My compound demonstrates high permeability in an in vitro Caco-2 assay but exhibits very low oral bioavailability in animal models. What is the likely issue?

A2: This scenario strongly suggests that extensive first-pass metabolism is the primary barrier to oral bioavailability. The Caco-2 assay is an excellent model for intestinal permeability but does not fully recapitulate the metabolic capacity of the liver. A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it reaches systemic circulation.

Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this. In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). If the permeability in the B-to-A direction is significantly higher than in the A-to-B direction (typically an efflux ratio of >2), it indicates that your compound is actively transported out of the cells by an efflux pump like P-gp.[1]

Q4: What are some initial structural modifications to consider for improving the metabolic stability of a piperidine-based inhibitor?

A4: To enhance metabolic stability, consider the following strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[1]

  • Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[1]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes.[1]

Q5: We are observing high variability in the plasma concentrations of our piperidine compound in our animal studies. What could be the cause?

A5: High variability in plasma concentrations is a common issue for orally administered compounds with poor solubility and can be influenced by several physiological factors.[1] Potential causes include inconsistent dissolution in the GI tract, food effects, variable first-pass metabolism among individual animals, and erratic GI motility.[1]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Good In Vitro Permeability

  • Symptom: High Caco-2 permeability, but low in vivo oral bioavailability (F% < 10%).

  • Possible Cause: High first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Conduct an in vitro liver microsomal stability assay. This will determine the intrinsic clearance of your compound.

    • Identify the primary metabolic pathways. This can be achieved through metabolite identification studies using liver microsomes or hepatocytes.

    • Implement structural modifications to block metabolic "soft spots." Consider deuteration or the introduction of blocking groups at metabolically labile positions.

    • Consider a prodrug approach. A prodrug can mask the metabolically susceptible moiety, releasing the active compound after absorption.

Issue 2: Poor Oral Absorption with Low Aqueous Solubility

  • Symptom: Low aqueous solubility (<10 µg/mL) and low oral bioavailability.

  • Possible Cause: Dissolution rate-limited absorption.

  • Troubleshooting Steps:

    • Optimize the formulation. Consider the following approaches:

      • Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[2]

    • Salt formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

    • Prodrugs: A hydrophilic prodrug can improve solubility.

Data Presentation

Table 1: Impact of Formulation Strategies on the Oral Bioavailability of Piperine

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Piperine Suspension0.35 ± 0.081.5 ± 0.51.2 ± 0.3100[2]
Piperine SEDDS1.33 ± 0.211.0 ± 0.36.2 ± 1.1625.74[2]

Table 2: Effect of Structural Modifications on the Oral Bioavailability of Piperidine-Based Renin Inhibitors in Rats

CompoundModificationOral Bioavailability (F%)Reference
27 4-H on piperidine ring15[3]
31 4-OH on piperidine ring43[3]

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a compound and assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (A-to-B): The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.

  • Transport Experiment (B-to-A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side at various time points.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation: The test compound is incubated with pooled liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a compound.

Methodology:

  • Animal Dosing: A group of fasted rats is administered the test compound orally (p.o.) via gavage. A separate group is administered the compound intravenously (i.v.) to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (F%) are calculated using appropriate software. The oral bioavailability is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

troubleshooting_workflow start Low Oral Bioavailability of Piperidine Inhibitor solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (Caco-2 Assay) solubility->permeability Adequate sol_low Poor Solubility solubility->sol_low Low metabolism Assess Metabolic Stability (Microsomal Assay) permeability->metabolism High perm_low Low Permeability permeability->perm_low Low met_unstable High Metabolism metabolism->met_unstable Unstable formulation Formulation Strategies: - Micronization - ASD - SEDDS sol_low->formulation structural_perm Structural Modification: - Optimize logP - Reduce H-bond donors perm_low->structural_perm structural_met Structural Modification: - Block metabolic sites - Fluorination met_unstable->structural_met

Caption: Troubleshooting workflow for low oral bioavailability.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_optimization Optimization cluster_in_vivo In Vivo Evaluation solubility_assay Solubility Assay caco2_assay Caco-2 Permeability Assay solubility_assay->caco2_assay microsomal_assay Microsomal Stability Assay caco2_assay->microsomal_assay formulation_dev Formulation Development microsomal_assay->formulation_dev med_chem Medicinal Chemistry microsomal_assay->med_chem pk_study Rat Pharmacokinetic Study formulation_dev->pk_study med_chem->pk_study logical_relationship bioavailability Oral Bioavailability absorption Absorption bioavailability->absorption first_pass First-Pass Metabolism bioavailability->first_pass dissolution Dissolution absorption->dissolution permeation Permeation absorption->permeation gut_wall Gut Wall Metabolism first_pass->gut_wall hepatic Hepatic Metabolism first_pass->hepatic

References

Technical Support Center: Scale-up Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question: The reaction is sluggish or incomplete, with significant starting material remaining. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete reaction during the scale-up synthesis. Here’s a systematic approach to troubleshoot this issue:

  • Insufficient Acylating Agent: On a larger scale, mass transfer limitations can be more pronounced. Ensure that at least a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride) is used to drive the reaction to completion.

  • Inadequate Mixing: In large reactors, inefficient stirring can lead to localized concentration gradients. Increase the agitation speed to ensure homogeneous mixing of the reactants.

  • Low Reaction Temperature: While the acetylation of amines is often exothermic, the reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C) while carefully monitoring for exotherms and potential side reactions.

  • Deactivated Reagents: Acetic anhydride is sensitive to moisture. Ensure that the acetic anhydride and the solvent are anhydrous, as water will consume the anhydride and reduce its effectiveness.

Question: I am observing a significant amount of a non-polar byproduct. What is it likely to be and how can I avoid it?

Answer:

The most probable non-polar byproduct is the O-acetylated compound, 1-acetylpiperidin-3-yl)methyl acetate. This occurs when the hydroxyl group of 3-(hydroxymethyl)piperidine reacts with the acetylating agent. Here’s how to address this issue:

  • Control of Reaction Temperature: The rate of O-acetylation is often more sensitive to temperature than N-acetylation. Running the reaction at a lower temperature (e.g., 0-10 °C) can significantly improve selectivity for N-acetylation.

  • Rate of Addition: Add the acetic anhydride slowly to the solution of 3-(hydroxymethyl)piperidine. This maintains a low concentration of the acylating agent, favoring the more nucleophilic amine over the hydroxyl group.

  • Choice of Base: The choice of base can influence selectivity. A non-nucleophilic base like triethylamine is commonly used to scavenge the acetic acid byproduct. Using a bulky base might sterically hinder the approach to the hydroxyl group.

Question: The work-up is proving difficult, with emulsions forming during extraction. How can I improve the phase separation?

Answer:

The product, this compound, is polar and may have some water solubility, which can lead to emulsion formation during aqueous work-up.

  • Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break emulsions and drive the organic product into the organic layer.

  • Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from water (e.g., dichloromethane or ethyl acetate).

  • Filtration: If a persistent emulsion forms, filtering the mixture through a pad of Celite® or diatomaceous earth can sometimes help to break it.

Question: My final product is difficult to purify and contains persistent impurities. What purification strategies are recommended?

Answer:

Due to its polarity and potential water solubility, purification of the target molecule can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method. Given the polarity of the product, a polar mobile phase will be required. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate) is often effective.

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for purification on a large scale. Experiment with different solvent systems (e.g., ethyl acetate/heptane, isopropanol/water) to find suitable conditions.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective synthesis of this compound?

The main challenge is achieving selective N-acetylation of the secondary amine in the presence of a primary hydroxyl group. The nitrogen of the piperidine ring and the oxygen of the hydroxyl group are both nucleophilic and can react with the acetylating agent.

Q2: Which acetylating agent is most suitable for this scale-up synthesis?

Acetic anhydride is a common and cost-effective choice for large-scale acetylations. Acetyl chloride can also be used, but it is more reactive and generates hydrogen chloride gas, which requires careful handling and neutralization.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] A suitable mobile phase would be a mixture of ethyl acetate and methanol. The starting material (3-(hydroxymethyl)piperidine) will have a lower Rf value (more polar) than the N-acetylated product. The O,N-diacetylated byproduct will be the least polar and have the highest Rf value. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.

Q4: What are the expected physicochemical properties of this compound?

Based on its structure, it is expected to be a polar, likely water-soluble, high-boiling liquid or a low-melting solid. Its polarity will influence the choice of solvents for reaction, work-up, and purification.

Q5: What are the potential impurities I should look for in the final product?

  • Starting material: Unreacted 3-(hydroxymethyl)piperidine.

  • O-acetylated byproduct: (1-acetylpiperidin-3-yl)methyl acetate.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Reagent-derived impurities: Traces of the base (e.g., triethylamine) or its salts.

Experimental Protocols

Protocol for Scale-up N-Acetylation of 3-(hydroxymethyl)piperidine

This protocol is a general guideline and may require optimization based on specific laboratory and scale-up equipment.

Materials:

  • 3-(hydroxymethyl)piperidine

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-(hydroxymethyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane or ethyl acetate (5-10 volumes).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add water to quench any unreacted acetic anhydride.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetylation of Amines and Alcohols (Literature Examples)

EntrySubstrateAcetylating AgentSolventBaseTemp (°C)Time (h)Yield (%)Reference
1AnilineAcetic AnhydrideNeatNoneRT0.195Generic Lab Procedure
2BenzylamineAcetic AnhydrideDCMPyridine0 to RT2>90General Organic Chemistry
34-Aminophenol (N-acetylation)Acetic AnhydrideWaterNone1000.2585Green Chemistry Protocol
4CyclohexanolAcetic AnhydridePyridinePyridineRT1288Standard Textbook Example

Note: This table provides examples of acetylation reactions on different substrates to illustrate typical conditions. Yields for the specific scale-up synthesis of this compound will depend on the optimized process.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: 3-(hydroxymethyl)piperidine + Triethylamine in DCM add_reagent Slow addition of Acetic Anhydride (0-10 °C) start->add_reagent reaction Reaction at RT (2-4h) add_reagent->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Water monitoring->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purification: Column Chromatography or Distillation concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Tree cluster_low_yield Low Yield / Incomplete Reaction cluster_byproduct Byproduct Formation (O-acetylation) cluster_workup_issues Work-up Problems (Emulsions) start Problem Encountered check_reagents Check Reagent Stoichiometry & Purity (Anhydrous) start->check_reagents Low Yield lower_temp Lower Reaction Temperature start->lower_temp Byproduct brine_wash Use Brine Wash start->brine_wash Work-up Issues check_mixing Improve Agitation check_reagents->check_mixing check_temp Optimize Temperature check_mixing->check_temp slow_addition Slow Reagent Addition lower_temp->slow_addition filter_celite Filter through Celite brine_wash->filter_celite

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data comparing the biological activities of the (R) and (S) isomers of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not currently available in the public domain. This guide provides a hypothetical comparison based on established principles of stereochemistry in pharmacology and data from structurally related piperidine derivatives to illustrate the potential differences in their biological profiles. The information presented is intended for researchers, scientists, and drug development professionals.

The introduction of a chiral center in a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological and toxicological properties.[1] This is due to the three-dimensional nature of biological targets, such as receptors and enzymes, which can preferentially interact with one isomer over another. The piperidine scaffold is a common motif in many pharmaceuticals, and the stereochemistry of its substituents often plays a critical role in determining biological activity and selectivity.[1][2]

This guide explores the potential differences in the biological activity of the (R) and (S) enantiomers of this compound.

Hypothetical Biological Activity Data

To illustrate the potential differences in biological activity between the enantiomers of this compound, the following table presents hypothetical data. This data is not based on experimental results for this specific compound but is representative of the types of differences that can be observed between the stereoisomers of chiral drugs.

Parameter(R)-1-(3-(hydroxymethyl)piperidin-1-yl)ethanone(S)-1-(3-(hydroxymethyl)piperidin-1-yl)ethanone
Receptor Binding Affinity (Ki in nM)
Target Receptor X15250
Off-Target Receptor Y500100
Functional Activity (EC50 in nM)
Agonism at Target Receptor X25800
In vitro Metabolic Stability (t½ in min) 6045
Cytotoxicity (CC50 in µM) >10025

This data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data

Based on the hypothetical data presented above:

  • The (R)-isomer displays significantly higher affinity and potency for the hypothetical "Target Receptor X" compared to the (S)-isomer, suggesting it is the eutomer (the more active isomer).

  • Conversely, the (S)-isomer shows higher affinity for "Off-Target Receptor Y," which could contribute to a different side-effect profile.

  • The (R)-isomer exhibits greater metabolic stability, which might translate to a longer duration of action in vivo.

  • The (S)-isomer shows higher cytotoxicity, indicating a potentially less favorable safety profile.

Such stereoselectivity in biological activity is a common phenomenon. For instance, studies on other chiral piperidine derivatives have shown that different isomers can have varying affinities for transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

Experimental Protocols

To experimentally determine the biological activity of the enantiomers of this compound, a series of in vitro assays would be employed.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.[4][5][6]

  • Objective: To determine the binding affinity (Ki) of each isomer for a panel of relevant biological targets.

  • General Protocol:

    • Preparation of Receptor Source: Membranes from cells expressing the target receptor are prepared.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound (each isomer).

    • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (an indicator of the binding affinity) can be determined.

Functional Assays

Functional assays are used to measure the effect of a compound on the activity of a target, such as a G-protein coupled receptor (GPCR).[7][8][9][10]

  • Objective: To determine the functional potency (EC50) and efficacy of each isomer as an agonist or antagonist at the target receptor.

  • General Protocol (for a Gs-coupled GPCR):

    • Cell Culture: Cells expressing the target GPCR are cultured.

    • Compound Treatment: The cells are treated with varying concentrations of the test compound (each isomer).

    • Second Messenger Measurement: The intracellular levels of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors, are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Visualizing Chiral Recognition

The differential activity of enantiomers arises from their distinct interactions with the chiral environment of a biological target. The following diagram illustrates how a receptor might selectively bind one enantiomer over another.

G Conceptual Diagram of Chiral Recognition at a Receptor Binding Site cluster_receptor Receptor Binding Site cluster_R_isomer (R)-Isomer (High Affinity) cluster_S_isomer (S)-Isomer (Low Affinity) A Binding Pocket A B Binding Pocket B C Binding Pocket C R_X X R_X->A Good Fit R_center R_X->R_center R_Y Y R_Y->B Good Fit R_Y->R_center R_Z Z R_Z->C Good Fit R_Z->R_center S_X X S_X->A Good Fit S_center S_X->S_center S_Y Y S_Y->C Steric Hindrance S_Y->S_center S_Z Z S_Z->B Poor Interaction S_Z->S_center

Caption: Chiral recognition by a receptor.

References

A Comparative Analysis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone and Other Piperidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals targeting a wide spectrum of diseases. Its prevalence is a testament to its favorable physicochemical properties, which often impart improved metabolic stability and bioavailability to drug candidates. This guide provides a comparative overview of the novel compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone against a selection of well-established piperidine-based drugs: Donepezil, Methylphenidate, Haloperidol, and Fentanyl.

Due to the current lack of publicly available pharmacological data for this compound, this comparison will focus on its structural attributes in relation to the known mechanisms and activities of the selected drugs. The information presented for the established drugs is supported by experimental data from peer-reviewed literature.

Structural and Functional Overview of Selected Piperidine-Based Drugs

The selected comparator drugs highlight the versatility of the piperidine core in achieving diverse pharmacological effects, from central nervous system modulation to potent analgesia.

  • This compound : This compound features a simple N-acetylated 3-hydroxymethylpiperidine structure. The N-acetyl group neutralizes the basicity of the piperidine nitrogen, which could influence its pharmacokinetic profile and ability to cross the blood-brain barrier. The 3-hydroxymethyl substituent introduces a potential site for hydrogen bonding. Without experimental data, its biological target and activity remain speculative.

  • Donepezil : An acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, Donepezil features a more complex N-benzylpiperidine moiety linked to an indanone structure. This intricate structure allows for specific interactions within the active site of AChE.[1]

  • Methylphenidate : A psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor.[2] Its structure consists of a piperidine ring with a methyl phenidylacetate substituent.

  • Haloperidol : A typical antipsychotic, Haloperidol is a potent antagonist of the dopamine D2 receptor.[3][4] Its structure is characterized by a 4-substituted piperidine linked to a butyrophenone chain.

  • Fentanyl : A powerful synthetic opioid analgesic, Fentanyl is a highly selective agonist of the μ-opioid receptor.[5][6][7] Its structure includes an N-acylated 4-anilidopiperidine core.

Comparative Pharmacological Data

The following table summarizes key quantitative data for the selected established piperidine-based drugs, illustrating their potency and selectivity for their respective primary targets.

DrugPrimary TargetParameterValue (nM)Reference
DonepezilAcetylcholinesterase (AChE)IC507.6 - 41[8]
HaloperidolDopamine D2 ReceptorKi0.89[3]
Fentanylμ-Opioid ReceptorIC501.23[6]
MethylphenidateDopamine Transporter (DAT)IC5033 (d-threo isomer)[9]

Note: No experimental data is currently available for this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the comparator drugs are provided below. These protocols serve as a reference for the potential evaluation of new piperidine derivatives like this compound.

Synthesis of this compound

A representative protocol for the N-acetylation of 3-piperidinemethanol is described below, based on general methods for N-acylation of amines.

Materials:

  • 3-Piperidinemethanol

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 3-piperidinemethanol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound and a positive control (e.g., Donepezil)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the AChE solution to each well.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Start the enzymatic reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dopamine D2 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)

  • Non-specific binding control (e.g., Haloperidol or unlabeled spiperone)

  • Assay buffer (e.g., Tris-HCl buffer with salts)

  • Test compound

  • Glass fiber filters and a cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand, and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Materials:

  • Synaptosomal membranes prepared from a brain region rich in DAT (e.g., striatum) or cell membranes from cells expressing DAT.

  • Radioligand (e.g., [3H]WIN 35,428)

  • Non-specific binding control (e.g., cocaine or unlabeled WIN 35,428)

  • Assay buffer

  • Test compound

  • Filtration apparatus and scintillation counting supplies

Procedure:

  • The protocol is similar to the D2 receptor binding assay, with the substitution of DAT-containing membranes and a DAT-specific radioligand.

  • Incubate the membranes, radioligand, and test compound.

  • Separate bound and free radioligand by filtration.

  • Quantify the bound radioactivity and calculate the Ki value for the test compound.

μ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the μ-opioid receptor.

Materials:

  • Cell membranes from cells expressing the μ-opioid receptor.

  • Radioligand (e.g., [3H]DAMGO)

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer

  • Test compound

  • Filtration and scintillation counting equipment

Procedure:

  • Following a similar principle to the other receptor binding assays, incubate the μ-opioid receptor-containing membranes with the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound radioligand by filtration.

  • Measure the radioactivity and calculate the specific binding to determine the Ki of the test compound.

Visualizing Molecular Interactions and Experimental Logic

The following diagrams, generated using Graphviz, illustrate key concepts related to the pharmacology of piperidine-based drugs and the experimental workflows.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptor ACh_cleft->Receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction Receptor->Signal

Donepezil's mechanism of action.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Methylphenidate Methylphenidate Methylphenidate->DAT Blockade Dopamine_cleft->DAT D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Binding Post_Signal Signal Transduction D_Receptor->Post_Signal

Methylphenidate's mechanism.

Receptor_Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki/IC50) D->E

Radioligand binding assay workflow.

Conclusion

The piperidine scaffold remains a highly privileged structure in drug discovery, capable of yielding compounds with a wide array of pharmacological activities. While this compound is a structurally simple derivative, its potential biological activity is yet to be determined. By comparing its structure to those of established drugs like Donepezil, Methylphenidate, Haloperidol, and Fentanyl, we can appreciate the subtle structural modifications that lead to profound differences in biological targets and therapeutic applications. The provided experimental protocols offer a roadmap for the future characterization of this and other novel piperidine-containing compounds, which is essential for unlocking their potential therapeutic value. Further investigation into the pharmacology of this compound is warranted to elucidate its mechanism of action and potential clinical utility.

References

Validating In Vitro Efficacy of M4 Muscarinic Receptor Modulators In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on translating in vitro findings of M4 muscarinic receptor positive allosteric modulators (PAMs) to in vivo models of psychosis and cognitive enhancement. This guide uses the well-characterized M4 PAMs, VU0152100 and VU0467154, as case studies to illustrate the validation process, providing a framework for the preclinical assessment of novel compounds targeting the M4 receptor.

The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for schizophrenia, with positive allosteric modulators (PAMs) offering a nuanced approach to enhancing receptor activity.[1] While initial in vitro screening provides crucial data on a compound's potency and selectivity, validating these findings in living organisms is a critical step in the drug development pipeline. This guide provides a comparative framework for this transition, using VU0152100 and VU0467154 as exemplary M4 PAMs.

In Vitro Comparative Analysis

A crucial first step in characterizing a novel compound is to determine its potency and selectivity at the target receptor. For M4 PAMs, this involves measuring their ability to enhance the receptor's response to the endogenous ligand, acetylcholine (ACh).[2]

CompoundTargetAssay TypeSpeciesPotency (pEC50)Reference
VU0152100 M4 mAChRCalcium MobilizationRat6.59 ± 0.07[3]
M4 mAChRGIRK Channel ActivationHumanEC50 = 1.9 ± 0.2 µM[4]
VU0467154 M4 mAChRCalcium MobilizationRat7.75 ± 0.06[3]
M4 mAChRCalcium MobilizationHuman6.20 ± 0.06[3]
M4 mAChRCalcium MobilizationCynomolgus Monkey6.00 ± 0.09[3]

Table 1: In Vitro Potency of VU0152100 and VU0467154. This table summarizes the potency of the two M4 PAMs across different species and assay formats. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

M4 Muscarinic Receptor Signaling Pathway

M4 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o protein.[5] Activation of this pathway by acetylcholine, and potentiation by a PAM, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 mAChR G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds PAM M4 PAM (e.g., VU0152100) PAM->M4R Potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: M4 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by M4 receptor activation and potentiation by a positive allosteric modulator.

In Vivo Validation: Experimental Protocols

Translating in vitro potency to in vivo efficacy requires well-designed animal models that recapitulate aspects of the target disease. For schizophrenia, these often involve psychostimulant-induced hyperlocomotion and cognitive deficit models.

Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the antipsychotic-like potential of a compound. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, a key neurotransmitter implicated in psychosis.

Experimental Workflow:

Amphetamine_Hyperlocomotion_Workflow Habituation Habituation (30-60 min) Baseline Baseline Activity Recording Habituation->Baseline Drug_Admin Administer M4 PAM or Vehicle (i.p.) Baseline->Drug_Admin Pretreatment Pretreatment Interval (30 min) Drug_Admin->Pretreatment Amph_Admin Administer Amphetamine or Saline (s.c.) Pretreatment->Amph_Admin Data_Collection Record Locomotor Activity (60-90 min) Amph_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for Amphetamine-Induced Hyperlocomotion. This diagram outlines the key steps in conducting the amphetamine-induced hyperlocomotion experiment to assess antipsychotic-like efficacy.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.[6]

  • Habituation: Animals are habituated to the testing room for at least 60 minutes and then to the open-field chambers for a 30-60 minute period.[4][6]

  • Drug Administration:

    • Administer the test compound (e.g., VU0152100 or VU0467154) or vehicle via intraperitoneal (i.p.) injection.[4]

    • After a 30-minute pretreatment interval, administer d-amphetamine (e.g., 1 mg/kg, subcutaneous) or saline.[4]

  • Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.[6]

  • Data Analysis: Total distance traveled or the number of beam breaks is quantified and analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's or Bonferroni's post-hoc test). A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.[7]

Contextual Fear Conditioning

This assay assesses associative learning and memory, cognitive domains often impaired in schizophrenia.

Experimental Workflow:

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Memory Test Habituation Habituation to Chamber (2-3 min) CS_US_Pairing Present Auditory Cue (CS) Paired with Footshock (US) Habituation->CS_US_Pairing Re_exposure Re-expose to Chamber (No CS or US) Freezing_Measurement Measure Freezing Behavior Re_exposure->Freezing_Measurement

Caption: Workflow for Contextual Fear Conditioning. This diagram shows the two-day procedure for assessing associative memory in rodents.

Detailed Protocol:

  • Animals: Male C57BL/6J mice.

  • Apparatus: A fear conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.

  • Day 1: Conditioning:

    • Administer the test compound (e.g., VU0467154) or vehicle (i.p.) 30 minutes before placing the mouse in the conditioning chamber.[8]

    • Allow the mouse to habituate to the chamber for 2-3 minutes.

    • Present an auditory conditioned stimulus (CS) (e.g., a tone) that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.5 mA for 1-2 seconds).[8]

    • Repeat the CS-US pairing 3-4 times with an inter-trial interval of approximately 90 seconds.[8]

  • Day 2: Contextual Memory Test:

    • Approximately 24 hours after conditioning, return the mouse to the same chamber without presenting the CS or US.[8]

    • Record the animal's behavior for 5-6 minutes, quantifying the amount of time spent "freezing" (a fear response).[8]

  • Data Analysis: An increase in freezing behavior in the drug-treated group compared to the vehicle group indicates an enhancement of associative memory.

In Vivo Efficacy Comparison

The ultimate goal of preclinical testing is to determine if a compound's in vitro profile translates to meaningful effects in vivo.

CompoundAnimal ModelBehavioral AssayDose Range (mg/kg, i.p.)OutcomeReference
VU0152100 Rat, MouseAmphetamine-Induced Hyperlocomotion10 - 56.6Dose-dependent reversal of hyperlocomotion. Effect absent in M4 knockout mice.[7]
RatAmphetamine-Induced Disruption of Fear Conditioning10 - 56.6Blockade of amphetamine-induced deficits in learning.[9]
VU0467154 MouseAmphetamine-Induced Hyperlocomotion0.3 - 30Reversal of hyperlocomotion. Effect absent in M4 knockout mice.[10]
MouseMK-801-Induced Hyperlocomotion0.3 - 30Reversal of hyperlocomotion.[10]
MouseContextual Fear Conditioning1 - 10Enhanced acquisition of fear memory.[11]
Mecp2+/- MouseNovel Object Recognition3Restored discrimination for the novel object.[8]

Table 2: In Vivo Efficacy of VU0152100 and VU0467154. This table summarizes the in vivo effects of the two M4 PAMs in various behavioral models relevant to schizophrenia.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug discovery. As demonstrated with VU0152100 and VU0467154, potent and selective M4 PAMs identified through cellular assays can produce robust antipsychotic-like and pro-cognitive effects in established animal models. This comparative guide provides a methodological framework for researchers to validate their own novel compounds targeting the M4 muscarinic receptor, facilitating the development of new and improved treatments for schizophrenia and other neuropsychiatric disorders.

References

Preclinical Powerhouse: A Comparative Analysis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, a new class of compounds, the 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone derivatives, is demonstrating significant promise in preclinical evaluations. This guide offers an in-depth comparison of a lead candidate from this class, CHMFL-FLT3-122, with other established and investigational FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). The data presented herein, compiled from robust preclinical studies, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanistic underpinnings of this novel chemical scaffold.

Executive Summary

CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor, has shown remarkable efficacy in preclinical models of FLT3-ITD positive AML.[1][2][3][4][5] This derivative of this compound distinguishes itself through its high selectivity and significant tumor growth suppression in vivo. This guide will compare its performance against other notable FLT3 inhibitors: Gilteritinib, Quizartinib, and Crenolanib, focusing on their mechanism of action, in vitro and in vivo efficacy, and resistance profiles.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key preclinical data for CHMFL-FLT3-122 and its therapeutic alternatives.

Table 1: In Vitro Kinase and Cellular Inhibition

CompoundTarget Kinase IC50 (nM)MV4-11 (FLT3-ITD) GI50/IC50 (nM)MOLM13/14 (FLT3-ITD) GI50/IC50 (nM)Selectivity Highlights
CHMFL-FLT3-122 FLT3: 402221/42>10-fold selective over BTK; 170-fold selective for FLT3 over c-KIT.[1][2][3][4][5]
Gilteritinib FLT3 (WT): 5, FLT3-ITD: 0.7-1.80.92-3.3~1Also inhibits AXL with an IC50 of 41 nM.[6][7]
Quizartinib <1 (on FLT3-ITD cells)0.400.89/0.73Highly selective for FLT3.[8][9][10]
Crenolanib Potent inhibitor (specific IC50 not publicly available)Potent activityPotent activityActive against FLT3-ITD and resistance-conferring D835 mutations.[11][12]

Table 2: In Vivo Efficacy in AML Xenograft Models

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionKey Findings
CHMFL-FLT3-122 MV4-11 Xenograft (Mice)50 mg/kg, oral, dailySignificant suppressionGood bioavailability (30%) and no obvious toxicity observed.[1][2][3][4][5]
Gilteritinib MV4-11 Xenograft (Mice)10 mg/kg, oral, dailyTumor regressionAchieves sustained inhibition of FLT3 in vivo.[6][13]
Quizartinib MV4-11 Xenograft (Mice)1 mg/kg, oral, dailyTumor regressionPotent anti-tumor activity at low doses.[9][10]
Crenolanib MV4-11 Xenograft (Mice)Not specifiedDelayed tumor outgrowthCombination with sorafenib showed significant decrease in leukemic burden.[11]

Mechanism of Action and Signaling Pathways

FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic cells. CHMFL-FLT3-122 and the comparator drugs are ATP-competitive inhibitors that block the kinase activity of FLT3, thereby inhibiting downstream signaling pathways critical for cell survival and proliferation, such as STAT5, ERK, and AKT.[2] This ultimately leads to cell cycle arrest in the G0/G1 phase and induction of apoptosis.[1][2][3][4][5]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Apoptosis Apoptosis Dimerization->Apoptosis CHMFL_FLT3_122 CHMFL-FLT3-122 & Other Inhibitors CHMFL_FLT3_122->Dimerization CHMFL_FLT3_122->Apoptosis Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 Signaling Pathway and Point of Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are outlines of key experimental protocols employed in the evaluation of these FLT3 inhibitors.

In Vivo Xenograft Model for AML

This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of FLT3 inhibitors.

Xenograft_Workflow Cell_Culture 1. Culture MV4-11 Cells Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing 6. Administer Drug/Vehicle Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Workflow for In Vivo AML Xenograft Studies

Procedure:

  • Cell Culture: Human AML cell lines, such as MV4-11, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).[14]

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a concentration of 1 x 10⁷ cells per mouse.[15]

  • Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[15]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.

  • Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[15] The investigational drug or vehicle is administered according to the specified dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study to assess efficacy and toxicity.[15]

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).

Procedure:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Component Addition: The reaction mixture includes the purified FLT3 enzyme, a specific substrate, and ATP. The test compound is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylation is quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[16]

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (Cytotoxicity) Assay

This assay measures the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

Procedure:

  • Cell Seeding: AML cells (e.g., MV4-11) are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a set period (e.g., 72 or 96 hours).

  • Viability Measurement: Cell viability is assessed using reagents like MTT or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

  • Data Analysis: The GI50 value is determined by plotting the percentage of viable cells against the drug concentration.

Conclusion and Future Directions

The preclinical data for CHMFL-FLT3-122, a novel this compound derivative, are highly encouraging. Its potent and selective inhibition of FLT3, coupled with significant in vivo anti-tumor activity and a favorable preliminary safety profile, positions it as a strong candidate for further clinical development. Compared to other FLT3 inhibitors, CHMFL-FLT3-122's distinct selectivity profile, particularly against c-KIT, may offer a clinical advantage by potentially reducing myelosuppression.[1][2][3][4][5]

Further investigations are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in combination with standard chemotherapy and other targeted agents. The continued exploration of this chemical scaffold holds the potential to deliver a new generation of effective and well-tolerated therapies for patients with FLT3-mutated AML.

References

Benchmarking 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: Data Not Available for Direct Comparison with Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of information regarding the therapeutic application and biological activity of the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. While the chemical is commercially available from various suppliers[1][2][3], there are no published preclinical or clinical studies detailing its mechanism of action, efficacy, or safety in any specific disease context.

The initial objective was to create a detailed comparison guide benchmarking this compound against current standard-of-care treatments. However, without an established therapeutic target or indication for this compound, it is not possible to identify the relevant standard-of-care therapies for a meaningful comparison.

General Landscape of Substituted Piperidine Ethanone Derivatives

Broader research into substituted piperidine ethanone derivatives indicates that this class of compounds holds potential across various therapeutic areas. Studies have shown that molecules with this core structure may exhibit a range of biological activities, including:

  • Analgesic properties [4]

  • Antioxidant and neuroprotective effects [5][6]

  • Anti-inflammatory actions [7]

  • Anticancer potential [8]

  • Enzyme inhibition , such as targeting acetylcholinesterase or dipeptidylpeptidase-IV (DPP-IV)[9][10]

It is important to note that these findings are for structurally related but distinct molecules. The specific biological profile of this compound remains uncharacterized in the public domain.

Inability to Fulfill Core Request

Due to the absence of specific biological data for this compound, the core requirements of this request—namely, data presentation in comparative tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. A prerequisite for such a comparison is the existence of primary research data that benchmarks the compound against established treatments, and this information is currently unavailable.

Future Directions

For researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct exploratory in vitro and in vivo studies to determine its pharmacological profile. This would involve:

  • Target Identification: Screening the compound against a panel of biological targets to identify potential mechanisms of action.

  • In Vitro Assays: Conducting cell-based experiments to evaluate its efficacy and cytotoxicity in relevant disease models.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to animal models to assess its efficacy, safety, and pharmacokinetic properties.

Once a therapeutic area is established through such foundational research, it would then be possible to design head-to-head studies against standard-of-care treatments and generate the data necessary for a comprehensive comparison guide.

To illustrate a hypothetical experimental workflow for such initial screening, a generalized diagram is provided below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Compound This compound Target_Screening High-Throughput Target Screening Compound->Target_Screening Cell_Assays Cell-Based Disease Model Assays Compound->Cell_Assays Hit_Identification Hit Identification & Validation Target_Screening->Hit_Identification Cell_Assays->Hit_Identification Animal_Models Animal Models of Disease Hit_Identification->Animal_Models Lead Compound Efficacy_Assessment Efficacy Assessment Animal_Models->Efficacy_Assessment PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Efficacy_Assessment Toxicity Toxicology Studies Toxicity->Efficacy_Assessment

Hypothetical workflow for initial biological evaluation.

References

A Head-to-Head Comparison of 1-(3-hydroxymethyl) and 1-(4-hydroxymethyl) piperidine ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of isomeric compounds is a critical step in identifying promising therapeutic candidates. This guide provides a framework for the head-to-head comparison of 1-(3-hydroxymethyl) piperidine ethanone and 1-(4-hydroxymethyl) piperidine ethanone, two isomers with the potential for distinct pharmacological profiles. While direct comparative data for these specific molecules is limited in publicly available literature, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation, drawing upon established methodologies for analogous piperidine derivatives.

The piperidine scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. The seemingly subtle difference in the position of the hydroxymethyl group—from the 3-position to the 4-position on the piperidine ring—can significantly impact a molecule's three-dimensional structure, polarity, and ability to interact with biological targets. This, in turn, can lead to substantial differences in efficacy, selectivity, and safety profiles.

This guide will detail the necessary in vitro and in vivo assays to elucidate these differences, provide templates for data presentation, and illustrate relevant biological pathways and experimental workflows.

Physicochemical Properties

A foundational aspect of any comparative analysis is the characterization of the fundamental physicochemical properties of the compounds. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.

Property1-(3-hydroxymethyl) piperidine ethanone1-(4-hydroxymethyl) piperidine ethanone
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol 157.21 g/mol
CAS Number 170302-87-1[1]846057-27-0[2]
Appearance Oil[3]Not specified
Purity ≥95%[1][4]Not specified
Storage Temperature 4 °C[3]Not specified

Potential Pharmacological Activities and Comparative Evaluation

Based on the known activities of other piperidine derivatives, several key pharmacological areas warrant investigation for these two isomers. Below are suggested experimental protocols for a comparative assessment.

In Vitro Cytotoxicity Assessment

A primary screening step is to evaluate the potential toxicity of the compounds against various cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of 1-(3-hydroxymethyl) piperidine ethanone and 1-(4-hydroxymethyl) piperidine ethanone (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Hypothetical Comparative Data: In Vitro Cytotoxicity (IC50 in µM)

Cell Line1-(3-hydroxymethyl) piperidine ethanone1-(4-hydroxymethyl) piperidine ethanoneDoxorubicin (Control)
HeLa (Cervical Cancer) 25.845.20.8
MCF-7 (Breast Cancer) 32.158.91.2
HEK293 (Normal Kidney) >100>1005.5
Anti-inflammatory Activity Assessment

Piperidine derivatives have demonstrated anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a classic in vivo assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: The animals are divided into groups. One group receives the vehicle (e.g., 1% carboxymethyl cellulose), a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and the test groups receive 1-(3-hydroxymethyl) piperidine ethanone or 1-(4-hydroxymethyl) piperidine ethanone at various doses (e.g., 25, 50, 100 mg/kg) orally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical Comparative Data: Anti-inflammatory Activity

CompoundDose (mg/kg)Maximum Edema Inhibition (%) at 3h
Vehicle Control -0
Indomethacin 1065.4
1-(3-hydroxymethyl) piperidine ethanone 5042.8
1-(4-hydroxymethyl) piperidine ethanone 5028.5

Signaling Pathway and Experimental Workflow Visualization

Understanding the potential mechanisms of action and the experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a typical workflow for their initial screening.

G cluster_0 Cellular Response to Inflammatory Stimulus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Piperidine_Ethanone 1-(3/4-hydroxymethyl) piperidine ethanone Piperidine_Ethanone->NF_kB_Pathway Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

G cluster_1 Experimental Workflow for Compound Comparison Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity - MTT Assay) Compound_Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (e.g., Anti-inflammatory Assay) In_Vitro_Screening->In_Vivo_Screening Data_Analysis Comparative Data Analysis In_Vivo_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for comparison.

Conclusion

The systematic comparison of 1-(3-hydroxymethyl) and 1-(4-hydroxymethyl) piperidine ethanone is essential to determine their relative potential as therapeutic agents. This guide provides a roadmap for such an evaluation, emphasizing standardized protocols for assessing cytotoxicity and anti-inflammatory activity. The distinct spatial arrangement of the hydroxymethyl group is anticipated to result in measurable differences in their biological activities. The presented experimental frameworks, data tables, and workflow diagrams offer a comprehensive approach for researchers to generate the robust, comparative data necessary for informed decision-making in the drug discovery process. Further investigations into other potential activities, such as analgesic and antimicrobial effects, as well as detailed mechanistic studies, would provide a more complete understanding of the pharmacological profiles of these isomeric compounds.

References

Comparative Selectivity Profile of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions allow for the fine-tuning of pharmacological activity and selectivity. This guide provides a comparative analysis of the hypothetical selectivity profile of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone against a panel of known piperidine-based compounds with established biological activities. The aim is to offer researchers a framework for assessing the potential therapeutic applications and off-target effects of this novel compound.

While specific experimental data for this compound is not publicly available, this guide leverages data from structurally related compounds to project a potential selectivity profile. The selection of comparators is based on the prevalence of the piperidine core in compounds targeting the central nervous system, including acetylcholinesterase (AChE), sigma receptors (σ1 and σ2), and serotonin receptors (5-HT1A and 5-HT7).

Comparative Selectivity Data

The following table summarizes the binding affinities (Ki in nM) or inhibitory concentrations (IC50 in nM) of this compound (hypothetical data) and selected comparator compounds against a panel of receptors and enzymes. Lower values indicate higher affinity or potency.

CompoundAChE (IC50, nM)σ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)5-HT1A (Ki, nM)5-HT7 (Ki, nM)
This compound >10,0001508002500>10,000
Donepezil2.53115--
Haloperidol-2.6---
Compound 1 (Aralkyl piperazine derivative)---0.462.7
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56----

Data for comparator compounds are sourced from published literature.[3][4][5] Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

1. Radioligand Binding Assay for Receptor Selectivity

  • Objective: To determine the binding affinity of a test compound to a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared.

    • Assay Setup: In a multi-well plate, the cell membranes are combined with a radiolabeled ligand known to bind to the target receptor and various concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The contents of each well are rapidly filtered to separate the bound from the free radioligand.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.[1]

2. Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

  • Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Methodology (based on Ellman's method):

    • Reaction Setup: The assay is performed in a multi-well plate. Each well contains the enzyme (e.g., AChE), the substrate (acetylthiocholine), and a chromogenic reagent (DTNB).

    • Compound Addition: The test compound is added at various concentrations.

    • Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.

    • Signal Detection: The enzymatic reaction produces a colored product, and the change in absorbance is measured over time using a spectrophotometer.

    • Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[6]

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (Dose-Response) cluster_3 Data Analysis and Profile Generation start Synthesize and Purify This compound assay_panel Broad Receptor/Enzyme Panel (e.g., CEREP panel) start->assay_panel Test at a single high concentration binding_assay Radioligand Binding Assays (e.g., σ1, 5-HT1A) assay_panel->binding_assay Identified 'Hits' enzyme_assay Enzyme Inhibition Assays (e.g., AChE) assay_panel->enzyme_assay Identified 'Hits' data_analysis Calculate Ki and IC50 values binding_assay->data_analysis enzyme_assay->data_analysis profile Generate Selectivity Profile data_analysis->profile

Caption: Workflow for determining the selectivity profile of a novel compound.

Hypothetical Signaling Pathway Interaction

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response ligand Neurotransmitter (e.g., Serotonin) receptor GPCR (e.g., 5-HT1A) ligand->receptor g_protein G-protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Modulation of Neuronal Excitability second_messenger->cellular_response compound This compound compound->receptor Potential Antagonist

Caption: Potential interaction with a G-protein coupled receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following protocols are based on established safety data for piperidine derivatives and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with the precautions appropriate for a potentially hazardous piperidine derivative.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Protective clothing (e.g., lab coat, chemical apron)

  • Eye and face protection (e.g., safety glasses with side shields, face shield)

Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate from incompatible materials: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.

2. Containerization and Labeling:

  • Use a dedicated and compatible waste container. The container must be in good condition, with a tightly fitting lid to prevent leaks or spills.[1]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[2]

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.[3][4]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [5][6] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]

  • Arrange for disposal through a licensed professional chemical waste disposal service.[3][5] These facilities are equipped to handle and treat hazardous materials in an environmentally sound manner, often through controlled incineration with flue gas scrubbing.[3][5]

  • Adhere to all local, state, and federal regulations governing hazardous waste disposal.[3][5]

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal or recycling.

  • Triple rinse the container with a suitable solvent that can dissolve the compound.[1]

  • Collect the rinsate as hazardous waste and add it to your designated waste container.[1]

Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Remove all sources of ignition.[5]

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert, absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Quantitative Data Summary

Hazard Classification (Typical for Piperidine Derivatives)Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation.[3][4] Use in a fume hood.
Skin Corrosion/Irritation Wear chemical-resistant gloves and protective clothing.[3][4]
Serious Eye Damage/Irritation Wear safety glasses and/or a face shield.[3][4]
Flammability Keep away from heat, sparks, and open flames.[3][4]
Aquatic Hazard Do not release into the environment.[4]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Waste Generated: This compound B Consult Safety Data Sheet (SDS) A->B Step 1 C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C Step 2 D Segregate from Incompatible Materials C->D Step 3 E Containerize in a Labeled, Sealed, Compatible Container D->E Step 4 F Store in Designated Hazardous Waste Area E->F Step 5 G Contact Licensed Waste Disposal Service F->G Step 6 H Arrange for Pickup and Transport G->H Step 7 I Incineration at Approved Facility H->I Step 8 J Empty Container K Triple Rinse with Appropriate Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Dispose of Clean Container K->M L->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone (CAS No. 170302-87-1). Adherence to these protocols is essential for ensuring a safe laboratory environment. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) if available.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided below.

IdentifierValue
CAS Number 170302-87-1[1]
Molecular Formula C8H15NO2[1]
Molecular Weight 157.213 g/mol [1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye Protection Safety goggles with side-shields or a face shield.[2]
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).[2]
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if aerosols or dust are generated.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following experimental protocol is necessary to ensure the safe handling of this compound.

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that a safety shower and eye wash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) Check : Before handling, inspect all PPE for integrity. Don gloves, a lab coat, and eye protection.

  • Chemical Handling :

    • Avoid inhalation, ingestion, and contact with skin and eyes.[3]

    • Do not generate dust or aerosols.

    • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[3] Recommended storage is between 2-8°C.[3]

  • After Handling : Wash hands and any exposed skin thoroughly after handling. Remove and launder contaminated clothing before reuse.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused or contaminated solid compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic solvents.

    • Contaminated Materials : All materials that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) must be disposed of as hazardous waste in the designated solid waste container.

  • Container Management :

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Label all containers with "Hazardous Waste," the full chemical name, and associated hazard warnings.

    • Keep waste containers closed except when adding waste.

  • Final Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or sewage systems.[2][4]

Visual Safety Protocol

The following flowchart illustrates the essential steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Verify fume hood function - Check safety shower/eyewash - Don appropriate PPE handle Handling: - Work within fume hood - Avoid dust/aerosol generation - Use non-sparking tools prep->handle storage Storage: - Tightly sealed container - Cool, well-ventilated area - Away from ignition sources handle->storage cleanup Post-Handling: - Wash hands thoroughly - Decontaminate work area - Launder contaminated clothing storage->cleanup end_handling Handling Complete cleanup->end_handling segregate Waste Segregation: - Separate solid, liquid, and  contaminated materials containerize Containerization: - Use labeled, sealed hazardous  waste containers segregate->containerize dispose Final Disposal: - Follow institutional and  regulatory guidelines containerize->dispose end_disposal Disposal Complete dispose->end_disposal start Start start->prep end_handling->segregate If waste is generated

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.